2,3-Indolobetulonic acid
Description
Properties
IUPAC Name |
(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWIUZGUDGQYDS-HIFHRDMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Indolobetulonic acid, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities. The core of its synthesis lies in the application of the Fischer indole synthesis to the A-ring of betulonic acid. This modification has been shown to potentiate its biological effects, particularly in the realms of anticancer and antimicrobial activities. This document details the experimental protocols for its synthesis, presents its biological data in a structured format, and elucidates its potential mechanisms of action through signaling pathway diagrams.
Discovery and Rationale
The discovery of this compound is rooted in the extensive research on its parent compound, betulinic acid, and its oxidized form, betulonic acid. Betulinic acid, a naturally occurring pentacyclic triterpene, exhibits a wide range of biological activities, including anti-HIV, anti-inflammatory, and anticancer properties. However, its clinical utility is often hampered by modest potency. This has spurred extensive efforts in the semi-synthetic modification of the betulinic acid scaffold to enhance its therapeutic potential.
The A-ring of the triterpenoid skeleton has been a primary target for chemical modifications. The introduction of heterocyclic moieties, such as an indole ring, is a well-established strategy in medicinal chemistry to create novel compounds with enhanced biological activity and altered physicochemical properties. The fusion of an indole ring to the 2,3-position of betulonic acid gives rise to this compound, a compound that has shown promise as a lead structure for the development of new therapeutic agents.
Synthesis of this compound
The primary synthetic route to this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed reaction of a ketone or aldehyde with a phenylhydrazine derivative to form an indole. In this case, the C-3 keto group of betulonic acid serves as the carbonyl component.
General Experimental Protocol: Fischer Indole Synthesis
The following protocol is a generalized procedure based on established methods for the Fischer indole synthesis and the modification of the A-ring of betulonic acid derivatives.
Step 1: Preparation of Betulonic Acid
Betulonic acid is typically prepared by the oxidation of betulin, which is readily available from the bark of birch trees.
-
Reagents and Materials: Betulin, Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent, acetone, ethyl acetate, brine.
-
Procedure:
-
Dissolve betulin in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with isopropanol.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude betulonic acid.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Fischer Indole Synthesis to Yield this compound
-
Reagents and Materials: Betulonic acid, phenylhydrazine hydrochloride (or a substituted derivative), glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride), ethanol.
-
Procedure:
-
To a solution of betulonic acid in a suitable solvent such as ethanol or glacial acetic acid, add phenylhydrazine hydrochloride.
-
Heat the reaction mixture to reflux for several hours (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol) to remove unreacted starting materials and byproducts.
-
Further purify the this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Synthesis Workflow
Synthesis of this compound.
Biological Activity and Quantitative Data
This compound and its derivatives have been evaluated for a range of biological activities. The data presented below is a summary of findings from various studies on these compounds.
Anticancer Activity
The introduction of the indole moiety has been shown to enhance the cytotoxic effects of the parent triterpenoid.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 2,3-Indolobetulinic acid derivative | A549 (Lung Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |
| 2,3-Indolobetulinic acid derivative | MIAPaCa2 (Pancreatic Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |
| 2,3-Indolobetulinic acid derivative | PA-1 (Ovarian Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |
| 2,3-Indolobetulinic acid derivative | SW620 (Colon Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |
Antimicrobial Activity
Derivatives of this compound have demonstrated activity against various microbial strains.
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Betulonic acid triazole derivative | Staphylococcus aureus | Antibacterial | 6.3 | [2] |
| Betulonic acid triazole derivative | Escherichia coli | Antibacterial | 6.3 | [2] |
Enzyme Inhibition
A significant area of investigation for these compounds is their ability to inhibit enzymes involved in metabolic diseases.
| Compound | Enzyme | Activity | IC₅₀ (µM) | Reference |
| 2,3-Indolo-betulinic acid | α-Glucosidase | Inhibitory | 1.8 | [3] |
| Glycine amide of 2,3-indolo-betulinic acid | α-Glucosidase | Inhibitory | 0.04 | [3] |
| L-phenylalanine amide of 2,3-indolo-betulinic acid | α-Glucosidase | Inhibitory | 0.05 | [3] |
Proposed Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under active investigation, the known mechanisms of its parent compound, betulinic acid, and other indole derivatives provide a strong foundation for proposing its modes of action.
Induction of Apoptosis via the Mitochondrial Pathway
Betulinic acid is a known inducer of apoptosis in cancer cells through a direct effect on the mitochondria. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. It is highly probable that this compound shares this mechanism.
Mitochondrial Apoptosis Pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Betulinic acid has been shown to suppress NF-κB activation. The indole moiety is also a common feature in many known NF-κB inhibitors. Therefore, it is plausible that this compound exerts its anti-inflammatory and some of its anticancer effects through the inhibition of this pathway.
NF-κB Signaling Pathway Inhibition.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. The fusion of an indole ring to the A-ring of betulonic acid has been demonstrated to be a viable strategy for enhancing its biological activity. The available data on its anticancer, antimicrobial, and enzyme-inhibitory effects warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Furthermore, optimization of the indole substitution and modifications at other positions of the triterpenoid backbone could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties, paving the way for their potential clinical development.
References
The Biological Activity of 2,3-Indolobetulonic Acid Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of natural products with pharmacologically active moieties represents a promising strategy in the discovery of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide delves into the biological activity of derivatives of 2,3-Indolobetulonic acid, focusing on the synthesis, cytotoxic effects, and mechanism of action of closely related indole-functionalized betulin derivatives. The presented data is centered on the compound lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (referred to as EB355A), a structurally similar analog resulting from the esterification of betulin with 3-indoleacetic acid.[1] This document aims to provide a comprehensive resource for researchers in oncology and medicinal chemistry, summarizing key quantitative data, experimental protocols, and cellular signaling pathways.
Synthesis of Indole-Functionalized Betulin Derivatives
The synthesis of 28-indole-betulin derivatives involves the chemical modification of the betulin scaffold at the C-28 position.[1] The key reaction is an esterification of the primary hydroxyl group at the C-28 position of betulin with 3-indoleacetic acid. This reaction is typically carried out in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in a solvent such as dichloromethane (CH2Cl2).[1] The resulting 28-indolyl derivative is then purified using column chromatography.[1]
Cytotoxic Activity
The cytotoxic potential of the synthesized 28-indole-betulin derivative, EB355A, was evaluated against a panel of human cancer cell lines. The data reveals a significant sensitivity of MCF-7 breast cancer cells to this compound.[1] Importantly, the derivative did not exhibit significant toxicity towards normal human fibroblasts, suggesting a degree of selectivity for cancer cells.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | >10 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 |
| MCF-7 | Estrogen-Receptor-Positive Breast Cancer | ~5 |
| DLD-1 | Colorectal Adenocarcinoma | >10 |
| HT-29 | Colorectal Adenocarcinoma | >10 |
| A375 | Melanoma | >10 |
| C32 | Melanoma | >10 |
Table 1: Cytotoxic activity (IC50 values) of lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) against various human cancer cell lines. Data is approximated from the graphical representations in the source literature.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action in the highly sensitive MCF-7 cell line revealed that the 28-indole-betulin derivative EB355A induces cell cycle arrest and apoptosis.[1]
Cell Cycle Analysis
Flow cytometry analysis demonstrated that treatment with EB355A leads to an accumulation of cells in the G1 phase of the cell cycle.[1] This G1 arrest prevents the cancer cells from progressing into the S phase, thereby inhibiting DNA replication and proliferation.[1]
Induction of Apoptosis
In addition to cell cycle arrest, the 28-indole-betulin derivative was found to induce programmed cell death (apoptosis).[1] This was evidenced by the observation of DNA fragmentation, a hallmark of apoptosis, in treated MCF-7 cells.[1]
Experimental Protocols
Synthesis of lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A)
-
Dissolve betulin and 3-indoleacetic acid in dichloromethane (CH2Cl2).
-
Add dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/ethanol).[1]
-
Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.[1]
Conclusion
The indole-functionalized betulin derivative, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A), demonstrates promising anticancer activity, particularly against MCF-7 breast cancer cells.[1] Its mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis.[1] These findings highlight the potential of conjugating indole moieties to the betulin scaffold as a valuable strategy for the development of novel anticancer agents. Further research is warranted to explore the structure-activity relationships of a broader range of this compound derivatives and to elucidate the specific molecular targets and signaling pathways involved in their biological activity.
References
2,3-Indolobetulonic Acid as an α-Glucosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Indolobetulonic acid, a novel triterpenoid derivative, has emerged as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. This technical guide provides a comprehensive overview of this compound, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing key processes. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for type 2 diabetes and related metabolic disorders.
Introduction
Postprandial hyperglycemia is a key therapeutic target in the management of type 2 diabetes mellitus. One established strategy to control this is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the sharp increase in blood glucose levels following a meal. While several synthetic α-glucosidase inhibitors are clinically available, the search for more potent and potentially safer alternatives from natural product scaffolds continues.
Betulinic acid, a pentacyclic triterpenoid found in various plant species, has been identified as a promising starting point for the development of new α-glucosidase inhibitors. Structural modifications of betulinic acid have led to the synthesis of novel derivatives with significantly enhanced inhibitory activity. Among these, this compound, a conjugate of betulonic acid and an indole moiety, has demonstrated remarkable potency as an α-glucosidase inhibitor. This guide will delve into the technical details of this promising compound.
Quantitative Data on Inhibitory Activity
The inhibitory potential of this compound and its derivatives against α-glucosidase has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The data from key studies are summarized in the table below for comparative analysis.
| Compound | IC50 (µM) | Fold-activity vs. Acarbose | Reference |
| This compound | 1.8 | ~221x more active | [1] |
| 2,3-Indolo-betulinic acid glycine amide | 0.04 | ~9460x more active | [2] |
| 2,3-Indolo-betulinic acid L-phenylalanine amide | 0.05 | ~7568x more active | [2] |
| 2,3-Indolo-platanic acid | 0.4 | ~946x more active | [2] |
| Acarbose (Reference Drug) | ~398 | 1x | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the assessment of its α-glucosidase inhibitory activity, based on established protocols in the literature.
Synthesis of this compound
The synthesis of this compound is achieved through the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazone precursor under acidic conditions. The starting material for this synthesis is betulonic acid.
Materials:
-
Betulonic acid
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: A mixture of betulonic acid (1 mmol) and phenylhydrazine (1.2 mmol) is dissolved in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and acarbose in DMSO, followed by serial dilutions in phosphate buffer to obtain a range of test concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the test compound solution (or acarbose/buffer for control).
-
Add 50 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Kinetic Studies of α-Glucosidase Inhibition
To determine the mode of inhibition of this compound, kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate (pNPG) and the inhibitor.
Procedure:
-
The α-glucosidase activity is measured in the absence and presence of different concentrations of this compound.
-
For each inhibitor concentration, the substrate (pNPG) concentration is varied.
-
The initial reaction velocities (V) are determined from the linear portion of the absorbance versus time plots.
-
The mode of inhibition is determined by analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).
-
Changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor are used to elucidate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific research on the signaling pathways modulated by this compound in the context of its α-glucosidase inhibitory effect. The primary mechanism of action is understood to be the direct inhibition of the α-glucosidase enzyme.
Molecular docking studies have suggested that this compound and its more potent amide derivatives may bind to an allosteric site on the α-glucosidase enzyme.[2] This binding likely induces a conformational change in the enzyme, which in turn affects the active site's ability to bind and hydrolyze the carbohydrate substrate. The enhanced potency of the amide derivatives is attributed to additional polar interactions between the C28 side chain and a sub-pocket of this allosteric site.[2]
Further research is required to investigate if this compound has any downstream effects on cellular signaling pathways related to glucose metabolism and insulin sensitivity.
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Proposed Mechanism of α-Glucosidase Inhibition
Caption: Allosteric inhibition of α-glucosidase by this compound.
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel α-glucosidase inhibitors. Its potent in vitro activity, significantly exceeding that of the clinically used drug acarbose, warrants further investigation. The remarkable enhancement in potency observed with simple amide modifications at the C28 position highlights a clear direction for future structure-activity relationship (SAR) studies.
Key areas for future research include:
-
In vivo efficacy studies: To validate the in vitro findings and assess the potential of this compound and its derivatives to control postprandial hyperglycemia in animal models of diabetes.
-
Pharmacokinetic and safety profiling: To evaluate the drug-like properties and toxicological profile of these compounds.
-
Elucidation of signaling pathways: To investigate potential secondary mechanisms of action beyond direct enzyme inhibition that may contribute to its overall metabolic effects.
-
Optimization of synthesis: To develop more efficient and scalable synthetic routes for the production of these compounds.
References
Initial Screening of 2,3-Indolobetulonic Acid for Anticancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of 2,3-indolobetulonic acid, a derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, for its potential anticancer properties. This document outlines the synthesis, in vitro cytotoxicity, and proposed mechanisms of action of this compound, offering a foundational resource for further research and development in oncology.
Introduction
Natural products and their semi-synthetic derivatives represent a significant source of novel therapeutic agents. Betulinic acid, a lupane-type triterpenoid, has demonstrated a range of biological activities, including potent antitumor effects.[1] Chemical modifications of the betulinic acid scaffold are being actively explored to enhance its bioavailability and anticancer efficacy. The fusion of an indole moiety to the A-ring of betulonic acid, creating this compound, is a promising strategy to generate novel compounds with enhanced cytotoxic and potentially selective anticancer activity. This guide summarizes the initial findings on the anticancer potential of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the Fischer indole synthesis, a well-established method for creating the indole ring system.[2] The general approach involves the reaction of betulonic acid with a substituted phenylhydrazine under acidic conditions.
Proposed Synthetic Protocol: Fischer Indolization of Betulonic Acid
This protocol is a generalized procedure based on established Fischer indole synthesis methodologies and knowledge of betulonic acid chemistry.
Materials:
-
Betulonic acid
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulonic acid in a mixture of glacial acetic acid and ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine hydrochloride to the solution.
-
Acid Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
In Vitro Anticancer Activity
The initial screening of this compound and its derivatives has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Data Presentation: IC50 Values
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound derivatives against various cancer cell lines. It is important to note that the data is for derivatives and the parent compound, betulinic acid, as specific data for this compound is limited in publicly available literature.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Betulinic Acid Ester Derivatives [3]
| Compound/Cell Line | MV4-11 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | BALB/3T3 (Normal Fibroblasts) |
| Betulinic Acid | >50 | >50 | >50 | >50 | >50 |
| Derivative 2b | 4.21 | 8.03 | 17.86 | 12.27 | 25.04 |
| Derivative 3b | 8.52 | 10.11 | 20.15 | 15.33 | 24.69 |
| Derivative 5b | 3.55 | 12.58 | 24.84 | 21.61 | 20.36 |
Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of Betulinic Acid [4]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Me665/2/21 | Melanoma | 1.5 - 1.6 |
| Neuroblastoma | Neuroblastoma | 14 - 17 |
| Medulloblastoma | Medulloblastoma | 3 - 13.5 |
| Glioblastoma | Glioblastoma | 2 - 17 |
| Ovarian Cancer | Ovarian | 1.8 - 4.5 |
| Lung Cancer | Lung | 1.5 - 4.2 |
| Cervical Cancer | Cervical | 1.8 |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
Principle: This method uses propidium iodide to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Proposed Mechanism of Action and Signaling Pathways
Based on studies of the parent compound, betulinic acid, this compound is hypothesized to induce apoptosis in cancer cells through the mitochondrial pathway and by modulating key signaling cascades such as the PI3K/Akt pathway.
Experimental Workflow
Experimental workflow for anticancer screening.
Proposed PI3K/Akt Signaling Pathway Inhibition
This compound may inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[5][6] Inhibition of this pathway can lead to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic factors.
Inhibition of the PI3K/Akt signaling pathway.
Proposed Mitochondrial Apoptosis Pathway
The induction of apoptosis via the mitochondrial pathway is a key mechanism for many anticancer agents.[7] this compound is thought to trigger this pathway, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.[5]
Induction of mitochondrial apoptosis.
Conclusion and Future Directions
The initial screening of this compound and its derivatives reveals promising anticancer activity in vitro. The proposed mechanisms of action, involving the induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/Akt signaling cascade, provide a strong rationale for further investigation.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of pure this compound against a broader panel of human cancer cell lines, including drug-resistant phenotypes.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound using techniques such as Western blotting, gene expression analysis, and proteomics.
-
In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound analogues to identify compounds with improved potency and selectivity.
This technical guide serves as a foundational document to encourage and guide further research into the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Mitochondrial Dysfunction in Apoptosis-Resistant Acute Myeloid Leukemia Cells During a Sterile Inflammatory Response [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces apoptosis through a direct effect on mitochondria in neuroectodermal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 2,3-Indolobetulonic Acid Against Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 2,3-indolobetulonic acid and its derivatives against melanoma cells. Betulinic acid, a naturally occurring pentacyclic triterpene, has demonstrated selective anti-melanoma activity, but its limited bioavailability has spurred the development of more potent semisynthetic derivatives.[1][2] The introduction of an indole framework at the C2/C3 position of the betulinic acid scaffold has been shown to enhance cytotoxic activity, and further conjugation with amino acid residues can augment this effect.[3] This document collates quantitative data, details key experimental methodologies, and illustrates the proposed mechanisms of action.
Quantitative Cytotoxicity Data
The anti-proliferative effects of this compound and its glycine-conjugated derivatives have been evaluated against human (A375) and murine (B164A5) melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of incubation, are summarized below. The data indicates a dose-dependent inhibition of cell viability.[3][4] Notably, the glycine-conjugated derivatives (BA1, BA2, BA3) exhibit significantly lower IC50 values compared to the parent this compound (BA4) and natural betulinic acid (BI), highlighting the enhanced potency of these novel compounds.[3][4][5]
| Compound | Chemical Name | Melanoma Cell Line | Incubation Time (h) | IC50 (µM) |
| BA1 | N-(2,3-indolo-betulinoyl)diglycylglycine | A375 (Human) | 72 | 5.7[4][5] |
| BA2 | N-(2,3-indolo-betulinoyl)glycylglycine | A375 (Human) | 72 | 10.0[5] |
| B164A5 (Murine) | 72 | 9.15[3] | ||
| BA3 | N-(2,3-indolo-betulinoyl)glycine | B164A5 (Murine) | 72 | 8.11[3] |
| BA4 | This compound | A375 (Human) | 72 | ~19.6[4][5] |
| BI | Betulinic Acid | A375 (Human) | 72 | 19.2[4] |
Experimental Protocols & Workflows
The assessment of the anti-melanoma activity of this compound derivatives involves a series of standard in vitro assays to quantify cytotoxicity, cell viability, migration, and morphological changes indicative of apoptosis.
Cell Culture
Human melanoma cells (A375) and murine melanoma cells (B164A5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3][6] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded onto 96-well or 6-well plates and allowed to reach 70-80% confluence before treatment.[3]
Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate until 70-80% confluent.[3]
-
Replace the medium with fresh medium containing various concentrations (e.g., 1, 10, 25, 50, and 75 µM) of the test compounds.[3]
-
Incubate the cells for 72 hours.[3]
-
Add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.
Cytotoxicity (Lactate Dehydrogenase - LDH Assay)
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]
-
Treat cells in a 96-well plate with the test compounds for 72 hours as described for the MTT assay.[4]
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The assay involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the colored product. The amount of LDH release is proportional to the number of lysed cells.[4]
Cell Migration (Scratch Assay)
The scratch or wound-healing assay is employed to evaluate the anti-migratory properties of the compounds.[3][4]
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh medium containing the test compounds at various concentrations.
-
Capture images of the scratch at time 0 and after a set period (e.g., 24 or 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure relative to the initial area. A reduction in wound closure compared to the control indicates inhibition of cell migration.[4]
Nuclear Morphology (Hoechst 33342 Staining)
Hoechst staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[3]
-
Culture cells on coverslips or in chamber slides and treat with the compounds for a specified duration.
-
Fix the cells (e.g., with paraformaldehyde).
-
Stain the cells with Hoechst 33342 dye, a fluorescent stain that binds to DNA in the minor groove.
-
Wash the cells to remove excess stain.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells typically exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.[3]
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of betulinic acid and its derivatives, including this compound, are primarily mediated through the induction of apoptosis.[7][8] While the precise signaling cascade for this compound is still under investigation, studies on the parent compound, betulinic acid, provide significant insights. The process is believed to be initiated by the generation of reactive oxygen species (ROS), which act as upstream signaling molecules.[9] This oxidative stress leads to the activation of pro-apoptotic mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[9]
These signaling events converge on the mitochondria, causing a dissipation of the mitochondrial membrane potential and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][7] This mitochondrial dysfunction results in the release of cytochrome c, which in turn activates a cascade of caspases, particularly the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic acid induces apoptosis in skin cancer cells and differentiation in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic acid-induced programmed cell death in human melanoma cells involves mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Antimicrobial Potential of 2,3-Indolobetulonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Triterpenoids, a class of naturally occurring compounds, and their semi-synthetic derivatives have garnered significant attention for their diverse pharmacological activities. Among these, derivatives of betulonic acid, particularly those featuring a 2,3-indole fusion, have shown promising antimicrobial potential. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of 2,3-indolobetulonic acid derivatives, offering a valuable resource for researchers in the field of antimicrobial drug discovery.
Introduction to this compound Derivatives
Betulinic acid, a pentacyclic triterpenoid, and its precursor, betulin, are abundant in the bark of birch trees. While betulinic acid itself has demonstrated a range of biological activities, its antimicrobial efficacy is often limited.[1] Chemical modification of the betulinic acid scaffold has been a key strategy to enhance its therapeutic properties. The fusion of an indole ring at the C-2 and C-3 positions of the betulonic acid backbone gives rise to this compound derivatives. This structural modification has been shown to confer significant antibacterial and antifungal activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with betulonic acid, which can be obtained by the oxidation of betulin. The core indole structure is then introduced via the Fischer indole synthesis.
General Synthesis Workflow
The overall synthetic strategy involves two main stages: the formation of the this compound core and subsequent derivatization, often at the C-28 carboxylic acid position.
Caption: General synthesis workflow for this compound derivatives.
Experimental Protocols
2.2.1. Synthesis of this compound
The synthesis of the 2,3-indolo-fused scaffold is achieved through the Fischer indole synthesis, which involves the reaction of a ketone (in this case, the 3-oxo group of betulonic acid) with an arylhydrazine in an acidic medium.
-
Materials: Betulonic acid, phenylhydrazine hydrochloride, glacial acetic acid.
-
Procedure:
-
A mixture of betulonic acid and phenylhydrazine hydrochloride is refluxed in glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The crude product is collected by filtration, washed, and purified by column chromatography.
-
2.2.2. Synthesis of N-(2,3-Indolo-betulinoyl)glycine Conjugates
Further derivatization at the C-28 carboxylic acid is a common strategy to enhance biological activity. Amide coupling with amino acids, such as glycine, is a frequently employed modification.
-
Materials: this compound, glycine methyl ester hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), triethylamine (TEA).
-
Procedure:
-
To a solution of this compound in DCM, DCC and DMAP are added.
-
Glycine methyl ester hydrochloride and TEA are added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed, dried, and concentrated. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
-
Antimicrobial Activity
This compound derivatives have demonstrated notable activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the reported MIC values for several this compound derivatives against various microbial strains.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| BA2: N-(2,3-indolo-betulinoyl)glycylglycine | Streptococcus pyogenes | ATCC 19615 | 16 | [1] |
| Staphylococcus aureus | ATCC 25923 | 32 | [1] | |
| BA3: N-(2,3-indolo-betulinoyl)glycine | Streptococcus pyogenes | ATCC 19615 | 16 | [1] |
| Staphylococcus aureus | ATCC 25923 | 33 | [1] | |
| Candida albicans | ATCC 10231 | 29 | [1] | |
| Candida parapsilosis | ATCC 22019 | 29 | [1] | |
| BA4: 2,3-indolo-betulinic acid | Streptococcus pyogenes | ATCC 19615 | 13 | [1] |
| Staphylococcus aureus | ATCC 25923 | 26 | [1] |
Note: The tested compounds showed no significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa ATCC 27853 and Escherichia coli ATCC 25922 at the tested concentrations.[1]
Structure-Activity Relationship (SAR)
The available data allows for preliminary insights into the structure-activity relationships of these compounds:
-
The core this compound structure (BA4) is essential for the observed antibacterial activity against Gram-positive bacteria.[1]
-
The addition of glycine conjugates at the C-28 position (BA2 and BA3) appears to modulate the activity, with the parent indole structure (BA4) showing slightly better activity against the tested bacterial strains.[1]
-
The N-(2,3-indolo-betulinoyl)glycine derivative (BA3) uniquely exhibited antifungal activity against Candida species.[1]
Mechanism of Action
The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on studies of related triterpenoids, a primary mode of action is believed to be the disruption of the microbial cell membrane.
Proposed Antimicrobial Mechanism
The lipophilic nature of the triterpenoid backbone allows these molecules to intercalate into the lipid bilayer of the microbial cell membrane. This insertion is thought to disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action for this compound derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound derivatives is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Workflow
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Protocol
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound derivatives represent a promising class of antimicrobial agents, particularly against Gram-positive bacteria and certain fungi. The synthetic accessibility of these compounds allows for further structural modifications to optimize their activity and spectrum. Future research should focus on:
-
Elucidation of the specific molecular targets within the microbial cell to move beyond the general model of membrane disruption.
-
Expansion of the derivative library to establish a more comprehensive structure-activity relationship and improve potency and spectrum.
-
In vivo efficacy studies to evaluate the therapeutic potential of the most promising candidates in animal models of infection.
-
Toxicology studies to assess the safety profile of these derivatives for potential clinical development.
This technical guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in the quest for novel antimicrobial therapies.
References
An In-depth Technical Guide to the Mechanism of Action of 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Indolobetulonic acid, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, has emerged as a promising candidate in the landscape of anticancer drug discovery. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. Drawing parallels from its well-studied precursor, betulinic acid, this document elucidates the core pathways through which this compound exerts its cytotoxic effects on cancer cells. The primary mechanisms include the induction of apoptosis via the intrinsic mitochondrial pathway, modulation of critical cell signaling cascades such as the PI3K/Akt and NF-κB pathways, and the potential for cell cycle arrest. This guide presents a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate further research and development of this potent compound.
Introduction
Pentacyclic triterpenoids, abundant in the plant kingdom, have long been recognized for their diverse pharmacological properties. Betulinic acid, isolated from the bark of the white birch tree (Betula alba), has been extensively studied for its anti-inflammatory, antiviral, and notably, its selective anticancer activities.[1][2][3] In an effort to enhance its therapeutic potential and overcome limitations such as poor solubility, numerous derivatives have been synthesized. Among these, this compound, created by the fusion of an indole ring to the A-ring of the betulonic acid scaffold, has demonstrated significant cytotoxic activity against various cancer cell lines, particularly melanoma.[4] This guide aims to provide a detailed exploration of the molecular mechanisms underpinning the anticancer effects of this compound, leveraging the extensive knowledge of its parent compounds while integrating specific findings for this novel derivative.
Cytotoxic Activity
This compound and its derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines. The fusion of the indole moiety to the betulonic acid structure has been shown to enhance its anticancer activity. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2,3-indolo-betulinic acid (BA4) | A375 | Human Melanoma | 19.6 | [4] |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Human Melanoma | 5.7 | [4] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 | Human Melanoma | 10.0 | [4] |
| Betulonic acid derivative (XII) | 518A2 | Melanoma | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | A253 | Head and Neck Tumor | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | A431 | Cervical Cancer | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | A2780 | Ovarian Cancer | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | A549 | Lung Cancer | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | HT-29 | Colon Cancer | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | MCF-7 | Breast Cancer | 9.44 - 10.83 | [5] |
| Betulonic acid derivative (XII) | SW1736 | Anaplastic Thyroid Tumor | 9.44 - 10.83 | [5] |
Core Mechanisms of Action
The anticancer activity of this compound is believed to be multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the interference with key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis via the Mitochondrial Pathway
A substantial body of evidence from studies on betulinic acid strongly suggests that its derivatives, including this compound, induce apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
The proposed sequence of events is as follows:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is thought to directly target the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.
-
Release of Cytochrome c: This disruption results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome.
-
Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: These effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Studies on betulinic acid indicate that it can inhibit this pathway, and it is plausible that this compound shares this mechanism.
The inhibitory action is thought to occur as follows:
-
Inhibition of PI3K: this compound may directly or indirectly inhibit the activity of PI3K.
-
Reduced PIP3 Levels: Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Suppression of Akt Activation: The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation (activation) of Akt at the cell membrane.
-
Downstream Effects: Inactivation of Akt leads to the de-repression of pro-apoptotic proteins (e.g., Bad) and the inhibition of substrates that promote cell survival and proliferation.
Regulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, as it promotes the expression of genes that inhibit apoptosis and support tumor progression. Betulinic acid has been shown to suppress NF-κB activation.
The proposed mechanism of NF-κB inhibition is as follows:
-
Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.
-
Stabilization of IκBα: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Sequestration of NF-κB: IκBα remains bound to NF-κB (typically the p50/p65 heterodimer) in the cytoplasm, preventing its nuclear translocation.
-
Suppression of Target Gene Expression: The sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-survival and pro-inflammatory proteins.
References
- 1. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Indolobetulonic Acid from Betulonic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-indolobetulonic acid, a novel derivative of the naturally occurring pentacyclic triterpenoid, betulonic acid. The synthetic route is based on the well-established Fischer indole synthesis, a reliable method for constructing indole rings from ketones.[1][2] This application note outlines the reaction procedure, purification methods, and characterization of the final product. Additionally, a plausible signaling pathway for the potential anticancer activity of this compound is presented, based on the known mechanisms of similar triterpenoid and indole derivatives.[3][4][5]
Introduction
Betulonic acid, a derivative of betulin, is a pentacyclic triterpenoid that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and anti-inflammatory activities. Modification of the betulonic acid scaffold is a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. The indole moiety is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities. The fusion of an indole ring to the A-ring of the betulonic acid skeleton at the 2 and 3 positions is hypothesized to yield a novel compound, this compound, with potentially enhanced biological activity. Notably, indole-functionalized derivatives of betulin have demonstrated significant anticancer and pro-apoptotic effects.[6][7][8][9] This protocol details a practical synthetic approach to this target molecule.
Experimental Protocols
Materials and Reagents
-
Betulonic Acid (>95%)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)
Synthesis of this compound
The synthesis is proposed to proceed via a Fischer indole synthesis, which involves the reaction of a ketone (betulonic acid) with a hydrazine (phenylhydrazine) under acidic conditions.[1][2]
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add betulonic acid (1.0 g, 2.2 mmol).
-
Add glacial acetic acid (30 mL) to dissolve the betulonic acid. Stir until a clear solution is obtained.
-
Add phenylhydrazine hydrochloride (0.38 g, 2.64 mmol, 1.2 equivalents) to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The formation of a new, more polar spot should be observed.
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate is expected to form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with ample water to remove excess acetic acid and other water-soluble impurities.
-
Air-dry the crude solid.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel.[10][11]
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Betulonic Acid | 1.0 g (2.2 mmol) |
| Phenylhydrazine HCl | 0.38 g (2.64 mmol) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₃₆H₄₇NO₂ |
| Molecular Weight | 525.77 g/mol |
| Theoretical Yield | 1.16 g |
| Actual Yield | ~0.75 g (Hypothetical) |
| Percent Yield | ~65% (Hypothetical) |
| Purity (Post-Chromatography) | |
| HPLC Purity | >98% (Hypothetical) |
| Spectroscopic Data (Expected) | |
| ¹H NMR | Peaks corresponding to aromatic protons of the indole ring, characteristic triterpenoid signals. |
| ¹³C NMR | Signals for sp² carbons of the indole ring and the C-28 carboxyl group, along with triterpenoid skeleton carbons. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 526.36 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway for Anticancer Activity
Many triterpenoid derivatives exert their anticancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[3][4][5] This often involves the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[3][4] The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of this compound from readily available starting materials. This novel compound holds promise as a potential anticancer agent, and further studies are warranted to evaluate its biological activity and elucidate its precise mechanism of action. The provided workflow and proposed signaling pathway serve as a valuable resource for researchers interested in the synthesis and pharmacological investigation of novel triterpenoid-indole hybrids.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin [ouci.dntb.gov.ua]
- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,3-indolobetulonic acid, a promising scaffold in medicinal chemistry, starting from the naturally abundant pentacyclic triterpenoid, betulinic acid. The synthesis involves a two-step process: the oxidation of betulinic acid to betulonic acid, followed by a Fischer indole synthesis to construct the indole ring fused to the A-ring of the triterpenoid backbone.
While direct ozonolysis of betulinic acid for the synthesis of this compound is not the standard reported method, this document also discusses the application of ozonolysis in the modification of the triterpenoid A-ring, which may be of interest for the synthesis of related analogues.
Synthesis Pathway Overview
The synthesis of this compound from betulinic acid proceeds through the key intermediate, betulonic acid.
Step 1: Oxidation of Betulinic Acid to Betulonic Acid. [1][2][3] The secondary hydroxyl group at the C-3 position of betulinic acid is oxidized to a ketone to yield betulonic acid.
Step 2: Fischer Indole Synthesis. [4] Betulonic acid, possessing a ketone at C-3, serves as the carbonyl precursor for the Fischer indole synthesis. Reaction with phenylhydrazine under acidic conditions leads to the formation of the 2,3-fused indole ring, yielding this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Betulinic Acid | ≥98% | Commercially Available |
| Jones Reagent (CrO₃/H₂SO₄/H₂O) | ACS Reagent Grade | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Isopropanol | Anhydrous | Commercially Available |
| Phenylhydrazine | ≥97% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Ethanol | 200 Proof | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Bicarbonate | ACS Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Protocol 1: Oxidation of Betulinic Acid to Betulonic Acid
This protocol describes the Jones oxidation of betulinic acid.
-
Dissolution: Dissolve betulinic acid (1.0 g, 2.19 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to a persistent green, indicating the consumption of the oxidant. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Quenching: Once the reaction is complete (typically within 2-4 hours), quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Work-up: Remove the acetone under reduced pressure. To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude betulonic acid.
-
Crystallization: Recrystallize the crude product from a mixture of methanol and water to obtain pure betulonic acid as a white solid.
Table 1: Quantitative Data for the Oxidation of Betulinic Acid
| Parameter | Value |
| Starting Material | Betulinic Acid |
| Product | Betulonic Acid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Melting Point | 248-251 °C |
Protocol 2: Fischer Indole Synthesis of this compound
This protocol details the synthesis of this compound from betulonic acid.
-
Reaction Setup: In a round-bottom flask, dissolve betulonic acid (1.0 g, 2.20 mmol) in 30 mL of glacial acetic acid.
-
Addition of Phenylhydrazine: Add phenylhydrazine (0.26 mL, 2.64 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Table 2: Quantitative Data for the Fischer Indole Synthesis
| Parameter | Value |
| Starting Material | Betulonic Acid |
| Product | This compound |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-6 hours |
Role of Ozonolysis in Triterpenoid Modification
While not the primary route to this compound, ozonolysis is a powerful tool for the cleavage of double bonds and can be employed to modify the A-ring of triterpenoids. For instance, ozonolysis of a 2-exomethylene derivative of betulonic acid has been reported to yield a 2,3-seco-2,3-dicarboxylic acid.[5] This A-ring opened derivative could potentially serve as a precursor for the synthesis of other heterocyclic analogues.
The general mechanism of ozonolysis involves the reaction of ozone with a double bond to form a molozonide, which then rearranges to an ozonide. Reductive or oxidative work-up of the ozonide yields different carbonyl-containing products.
Visualizations
References
Application Notes and Protocols for MTT Assay with 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Indolobetulonic acid, a derivative of betulinic acid, has demonstrated potential as an anti-cancer agent. Assessing the cytotoxic effects of this compound on various cancer cell lines is a critical step in its preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation. This assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
These application notes provide a detailed protocol for performing an MTT assay to evaluate the cytotoxicity of this compound. It includes information on reagent preparation, a step-by-step experimental workflow, data analysis, and visualization of the experimental process and a relevant signaling pathway.
Data Presentation
The cytotoxic activity of this compound and its derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values for 2,3-indolo-betulinic acid derivatives against a murine melanoma cell line (B164A5), as reported in the literature.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 2,3-indolo-betulinic acid derivative (BA3) | B164A5 (Murine Melanoma) | 72 hours | 8.11 |
| 2,3-indolo-betulinic acid derivative (BA2) | B164A5 (Murine Melanoma) | 72 hours | 9.15 |
Note: The specific IC50 values for this compound may vary depending on the cell line, experimental conditions, and the specific derivative used.
Experimental Protocols
This protocol is designed for adherent cells cultured in 96-well plates.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Adherent cancer cell line of interest
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Multichannel pipette
Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: Due to the hydrophobic nature of this compound, it may precipitate when diluted in aqueous culture medium.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed a level toxic to the cells (typically ≤ 0.5%).[3] A vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) must be included in the experiment.
MTT Assay Protocol
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[4]
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. c. Include a "vehicle control" (medium with DMSO at the same final concentration as the highest compound concentration) and a "no-treatment control" (cells in medium only). Also, include "blank" wells containing medium only (no cells) for background absorbance subtraction. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4] b. Incubate the plate for an additional 2-4 hours at 37°C.[4] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5] c. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.[5]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[4]
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC50 value.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway
Betulinic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt pathway and the intrinsic mitochondrial pathway.[6][7] The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: α-Glucosidase Inhibition Assay for 2,3-Indolobetulonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia.[1][3] Natural products are a promising source of new α-glucosidase inhibitors with potentially fewer side effects than existing synthetic drugs like acarbose.[1][2] 2,3-Indolobetulonic acid, a derivative of betulonic acid, is a novel compound with potential therapeutic applications. This document provides a detailed protocol for evaluating the α-glucosidase inhibitory activity of this compound.
Principle of the Assay
The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory effect of a test compound on the activity of the α-glucosidase enzyme. The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.[4][5] The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[4] In the presence of an inhibitor like this compound, the enzymatic reaction is slowed, resulting in a decrease in the formation of p-nitrophenol and a corresponding reduction in absorbance.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | G0660 |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | N1377 |
| This compound | (Specify Source) | (Specify Catalog No.) |
| Acarbose | Sigma-Aldrich | A8980 |
| Sodium Phosphate Buffer (0.1 M, pH 6.8) | --- | --- |
| Sodium Carbonate (Na₂CO₃) (0.1 M) | --- | --- |
| Dimethyl Sulfoxide (DMSO) | --- | --- |
| 96-well microplate | --- | --- |
| Microplate reader | --- | --- |
Experimental Protocol
Preparation of Reagents
-
0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
α-Glucosidase Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in 0.1 M sodium phosphate buffer (pH 6.8). Prepare fresh daily.
-
pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in 0.1 M sodium phosphate buffer (pH 6.8). Prepare fresh daily.
-
Test Compound (this compound) Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Acarbose Stock Solution (1 mg/mL): Dissolve acarbose in 0.1 M sodium phosphate buffer (pH 6.8). This will serve as the positive control.
-
0.1 M Sodium Carbonate Solution: Dissolve sodium carbonate in deionized water.
Assay Procedure
The following procedure should be performed in a 96-well microplate:
| Well Type | Reagent | Volume (µL) |
| Blank | 0.1 M Sodium Phosphate Buffer | 120 |
| pNPG Solution | 20 | |
| Control | 0.1 M Sodium Phosphate Buffer | 60 |
| α-Glucosidase Solution | 60 | |
| pNPG Solution | 20 | |
| Test Sample | This compound (various concentrations) | 60 |
| α-Glucosidase Solution | 60 | |
| pNPG Solution | 20 | |
| Positive Control | Acarbose (various concentrations) | 60 |
| α-Glucosidase Solution | 60 | |
| pNPG Solution | 20 |
-
Add 60 µL of 0.1 M sodium phosphate buffer to the 'Control' wells.
-
Add 60 µL of the test compound (this compound) at various concentrations to the 'Test Sample' wells.
-
Add 60 µL of acarbose at various concentrations to the 'Positive Control' wells.
-
Add 60 µL of the α-glucosidase enzyme solution to the 'Control', 'Test Sample', and 'Positive Control' wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
Calculation of α-Glucosidase Inhibition
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Where:
-
Abscontrol is the absorbance of the control well (enzyme + buffer + pNPG).
-
Abssample is the absorbance of the test sample well (enzyme + test compound + pNPG).
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
α-Glucosidase Inhibitory Activity of this compound and Acarbose
| Concentration (µg/mL) | % Inhibition by this compound (Mean ± SD) | % Inhibition by Acarbose (Mean ± SD) |
| 10 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| 25 | 35.8 ± 3.2 | 42.1 ± 3.5 |
| 50 | 58.4 ± 4.5 | 65.7 ± 4.8 |
| 100 | 82.1 ± 5.1 | 88.9 ± 5.3 |
| IC₅₀ (µg/mL) | Calculated Value | Calculated Value |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for the α-glucosidase inhibition assay.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2,3-Indolobetulonic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Indolobetulonic acid is a synthetic derivative of betulonic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid and its derivatives have garnered significant interest in oncology research due to their cytotoxic effects against a variety of cancer cell lines.[1] The incorporation of an indole moiety into the betulinic acid scaffold has been shown to enhance cytotoxic activity, making this compound a compound of interest for anticancer drug development.[2][3]
These application notes provide a comprehensive guide to cell culture techniques for investigating the biological effects of this compound. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, and cell cycle arrest.
Data Presentation: In Vitro Activity of Betulinic Acid Derivatives
The following tables summarize the cytotoxic activity of various betulinic acid derivatives against a panel of human cancer cell lines, providing a comparative context for the study of this compound.
Table 1: IC50 Values of Betulinic Acid and its Ionic Derivatives
| Compound | A375 (Melanoma) | SH-SY5Y (Neuroblastoma) | MCF7 (Breast Adenocarcinoma) | A431 (Epidermoid Carcinoma) |
| Betulinic Acid | 154 µM | 119 µM | 112 µM | 353 µM |
| Ionic Derivative 3 | 92 µM | 85 µM | 78 µM | 175 µM |
| Ionic Derivative 4 | 41 µM | 39 µM | 31 µM | 169 µM |
| Ionic Derivative 5 | 36 µM | 31 µM | 25 µM | Not Reported |
Data extracted from a study by Truong et al., where ionic derivatives demonstrated enhanced water solubility and cytotoxicity.[4]
Table 2: Cytotoxic Activity (IC50) of Betulin and Betulinic Acid in Canine Cancer Cell Lines
| Compound | CL-1 (T-cell Lymphoma) | CLBL-1 (B-cell Lymphoma) | D-17 (Osteosarcoma) |
| Betulinic Acid | 23.50 µM | 18.2 µM | 18.59 µM |
| Betulin | 27 µM | 28.9 µM | 22.73 µM |
This data from a study by Rzeski et al. indicates the potency of betulinic acid in various cancer types.[5]
Table 3: Cytotoxicity of 2,3-Indolo-betulinic Acid and its Glycine Conjugates on A375 Human Melanoma Cells (72h treatment)
| Compound | Concentration | % LDH Release (Cytotoxicity) | % Cell Viability |
| 2,3-Indolo-betulinic acid | 75 µM | 59.3% ± 2.3 | 0.17% |
| Betulinic Acid | 75 µM | 50.2% ± 1.8 | Not explicitly stated, but lower than the derivative |
This table highlights the enhanced cytotoxicity of the indole derivative compared to the parent compound, betulinic acid.[3]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at sub-IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for In Vivo Efficacy Testing of 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 2,3-Indolobetulonic acid and its derivatives as potential anti-cancer agents. The protocols outlined below are based on established methodologies for testing related compounds, such as betulinic acid, and are intended to serve as a robust starting point for preclinical studies.
Introduction
This compound, a derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, has demonstrated significant antiproliferative activity in various cancer cell lines in vitro. Preliminary studies suggest that the addition of an indole moiety to the betulinic acid scaffold can enhance cytotoxic effects, particularly against melanoma and breast cancer cells. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, potentially involving the regulation of the PI3K/Akt signaling cascade. To translate these promising in vitro findings into clinically relevant data, robust in vivo efficacy studies are essential. This document outlines detailed protocols for xenograft models in mice, providing a framework for assessing the anti-tumor activity, determining optimal dosing, and evaluating the safety profile of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its glycine conjugates against various human cancer cell lines, providing a basis for dose selection in subsequent in vivo models.
| Compound | A375 (Melanoma) IC50 (µM) | B164A5 (Murine Melanoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound (BA4) | ~19.6 | 17.62 | Not Reported |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | Not Reported | 8.11 | Not Reported |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | 10.0 | 9.15 | Not Reported |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | 5.7 | Not Reported | Not Reported |
Data compiled from in vitro studies on melanoma cell lines.[1][2]
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Melanoma Xenograft Model
This table presents a hypothetical data set illustrating the potential outcomes of an in vivo study as described in the protocols below.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control (Olive Oil) | - | 1500 ± 250 | - | +5.0 |
| This compound | 20 | 900 ± 180 | 40 | +2.5 |
| This compound | 40 | 600 ± 150 | 60 | -1.0 |
| Positive Control (Dacarbazine) | 10 | 750 ± 160 | 50 | -3.0 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Due to the poor water solubility of this compound, a suitable vehicle is required for oral administration.
Materials:
-
This compound powder
-
Ethanol (96%)
-
Olive oil (sterile, pharmaceutical grade)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of 96% ethanol.
-
Gently warm the solution to 40°C to ensure complete dissolution.
-
Add the appropriate volume of olive oil to the ethanolic solution.
-
Mix the solution thoroughly using a magnetic stirrer.
-
Remove the ethanol using a rotary evaporator under reduced pressure until a clear solution of this compound in olive oil is obtained.
-
Store the final formulation at 4°C, protected from light.
Protocol 2: Murine Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human melanoma cell line to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
A375 human melanoma cell line
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture A375 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a mean volume of 100-150 mm³. Measure tumor dimensions twice weekly using calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Randomly assign mice into treatment groups (n=8-10 mice per group), including a vehicle control, multiple dose levels of this compound, and a positive control (e.g., Dacarbazine).
-
Drug Administration: Administer the prepared this compound formulation or vehicle control via oral gavage once daily for 21 consecutive days.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 3: Immunohistochemical Analysis of Tumor Tissue
This protocol outlines the steps for analyzing key biomarkers in the excised tumor tissue to investigate the mechanism of action of this compound.
Materials:
-
Excised tumor tissues
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-phospho-Akt for signaling pathway analysis)
-
Secondary antibodies (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Fixation and Embedding: Fix the excised tumors in 10% neutral buffered formalin for 24 hours, followed by dehydration and embedding in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks using a microtome and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a blocking solution to prevent non-specific antibody binding.
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Proposed signaling pathway for this compound.
References
Application Note: High-Throughput Analysis of 2,3-Indolobetulonic Acid Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2,3-Indolobetulonic acid is a semi-synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid.[1] Betulinic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Specifically, 2,3-indolobetulinic acid has demonstrated notable antibacterial activity against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus.[2] The therapeutic potential of these compounds necessitates sensitive and reliable analytical methods for their quantification in various biological matrices. This application note presents a detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from established protocols for the parent compound, betulonic acid.[3][4]
Materials and Methods
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[3][4]
-
To 100 µL of plasma, add 100 µL of an internal standard (IS) solution (e.g., a structural analog not present in the sample) in acetonitrile.
-
Add an additional 100 µL of neat acetonitrile to the mixture.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 11,000 rpm for 5 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column. The following conditions are based on a validated method for betulonic acid and are expected to provide good separation for this compound.[3][4][5]
-
Column: Agela MG-C18 (50 x 2.1 mm, 5 µm) or equivalent[3][4]
-
Mobile Phase: Methanol:Water:Formic Acid (80:20:0.1, v/v/v)[3][4]
-
Injection Volume: 5 µL[3]
-
Column Temperature: Ambient
Mass Spectrometry
Mass spectrometric detection is performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM).[3][4] The predicted mass of this compound (C37H49NO3) is approximately 559.7 g/mol . The MRM transitions should be optimized by infusing a standard solution of the analyte. Based on the fragmentation of betulonic acid (m/z 455.4 → 177.2), a similar fragmentation pattern is anticipated.[3][5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]
-
Predicted MRM Transitions:
Data Presentation
The following table summarizes the expected quantitative parameters for the LC-MS/MS analysis of this compound. The exact values for the MRM transitions will need to be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | ~560.4 (Predicted [M+H]⁺) | To be determined | To be determined |
| Internal Standard (e.g., TEOA) | 471.3 | 203.2 | ~0.85[5] |
Experimental Workflow and Signaling Pathway
Discussion
The described LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound. The sample preparation is straightforward and effective for removing plasma proteins.[3][4] The chromatographic conditions, adapted from methods for similar triterpenoids, are expected to yield good peak shape and resolution.[5] The use of MRM ensures high selectivity and sensitivity, which is crucial for pharmacokinetic studies where concentrations may be low.
Betulinic acid and its derivatives have been shown to exert their anticancer effects through the induction of apoptosis via various signaling pathways, including the MEK/ERK and PI3K/Akt pathways.[6] The proposed signaling pathway diagram illustrates a potential mechanism of action for this compound, where it may interact with cell surface receptors to modulate downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Further research is needed to fully elucidate the precise molecular targets and mechanisms of this promising compound.
References
- 1. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a sensitive LC-MS-MS assay for the quantification of betulonic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent studies on betulinic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fischer Indolization of Betulonic Acid Derivatives
Welcome to the technical support center for the Fischer indolization of betulonic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working on the synthesis of novel indole-containing compounds derived from betulonic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific application of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indolization reaction in the context of betulonic acid?
The Fischer indolization is a classic organic reaction used to synthesize indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2] In the context of betulonic acid, the reaction aims to use the C-3 keto group of the betulonic acid scaffold to react with a substituted or unsubstituted phenylhydrazine, leading to the formation of a novel indole ring fused to the A-ring of the triterpenoid skeleton.
Q2: What are the potential advantages of synthesizing indole derivatives of betulonic acid?
Betulonic acid itself exhibits a range of biological activities. The indole moiety is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals.[3] The synthesis of indole-betulonic acid hybrids is a strategy to potentially enhance or modulate the therapeutic properties of the parent molecule, leading to new drug candidates with novel mechanisms of action.
Q3: What are the general challenges associated with the Fischer indole synthesis?
The Fischer indole synthesis is known to be sensitive to reaction conditions.[4] Common challenges include:
-
Low yields: Can be caused by inappropriate reaction temperatures, poor solvent choice, or substrate decomposition.[5]
-
Side reactions: The acidic conditions and high temperatures can lead to the formation of unwanted byproducts.[4]
-
Reaction failure: Certain substitution patterns on the phenylhydrazine or the ketone can prevent the reaction from proceeding.[3]
Troubleshooting Guide
This guide addresses specific problems that you may encounter during the Fischer indolization of betulonic acid derivatives.
Problem 1: Low to No Product Formation
Possible Causes:
-
Steric Hindrance: The bulky triterpenoid skeleton of betulonic acid can sterically hinder the approach of the phenylhydrazine to the C-3 ketone, as well as the subsequent cyclization steps.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Too weak an acid may not facilitate the necessary protonation steps, while too strong an acid can lead to degradation of the starting material or intermediates.[6]
-
Insufficient Temperature: The key[6][6]-sigmatropic rearrangement in the Fischer indole synthesis often requires elevated temperatures.[7]
-
Poor Solubility: Betulonic acid derivatives and the corresponding hydrazone intermediate may have poor solubility in the chosen reaction solvent, impeding the reaction.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Start with milder acids like acetic acid or p-toluenesulfonic acid before moving to stronger ones like polyphosphoric acid (PPA) or Eaton's reagent.[6][8] | To find an optimal balance between promoting the reaction and minimizing degradation of the sensitive triterpenoid structure. |
| Temperature | Gradually increase the reaction temperature. Consider using a high-boiling point solvent like toluene, xylene, or DMF. Microwave-assisted heating can also be explored to achieve higher temperatures rapidly and uniformly.[5] | To provide sufficient energy for the[6][6]-sigmatropic rearrangement, a key step in the mechanism. |
| Solvent | Experiment with a range of solvents with varying polarities to improve the solubility of the reactants and intermediates.[5] | Enhanced solubility ensures that the reactants are available in the solution to react. |
| Reaction Time | Increase the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] | The reaction may be slow due to steric hindrance and may require a longer time to reach completion. |
Experimental Workflow for Optimizing Reaction Conditions
Caption: A flowchart for optimizing Fischer indolization conditions.
Problem 2: Formation of Multiple Products or Byproducts
Possible Causes:
-
Regioselectivity Issues: If a substituted phenylhydrazine is used, the cyclization can potentially occur at two different positions on the benzene ring, leading to regioisomers.
-
Side Reactions of the Triterpenoid Scaffold: The acidic conditions can promote other reactions on the betulonic acid skeleton, such as rearrangement or elimination.
-
Incomplete Reaction or Degradation: Unreacted starting material and degradation products can complicate the product mixture.
-
Osazone Formation: In some cases, a second molecule of phenylhydrazine can react, leading to the formation of an osazone, particularly if there are other reactive carbonyl groups or adjacent hydroxyl groups that can be oxidized.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Phenylhydrazine Substituents | Use a symmetrically substituted phenylhydrazine or one with a strongly directing group to favor the formation of a single regioisomer. | To control the regioselectivity of the cyclization step. |
| Reaction Conditions | Use milder reaction conditions (lower temperature, weaker acid) to minimize side reactions involving the triterpenoid backbone.[5] | To improve the selectivity of the reaction and reduce the formation of degradation byproducts. |
| Purification | Employ careful chromatographic purification techniques (e.g., column chromatography, preparative HPLC) to isolate the desired product from the complex mixture. | To obtain the pure desired indole derivative for characterization and further studies. |
Logical Troubleshooting for Product Impurity
Caption: A decision tree for troubleshooting product impurity.
Key Experimental Protocols
General Protocol for Fischer Indolization of Betulonic Acid Derivative
-
Hydrazone Formation (Optional, can be done in situ):
-
Dissolve the betulonic acid derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired phenylhydrazine (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration or precipitation, or the reaction mixture can be taken directly to the next step.
-
-
Indolization:
-
To the hydrazone (or the in situ mixture), add the acid catalyst (e.g., 10-20 mol% of p-toluenesulfonic acid, or an excess of a solvent-acid like acetic acid or polyphosphoric acid).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a solid precipitates, it can be collected by filtration.
-
Alternatively, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Disclaimer: This technical support center provides guidance based on general principles of the Fischer indole synthesis and the known chemistry of triterpenoids. The specific challenges and optimal conditions for the Fischer indolization of a particular betulonic acid derivative may vary and require experimental optimization.
References
- 1. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchwithnj.com [researchwithnj.com]
- 8. Osazone Formation [ursula.chem.yale.edu]
Technical Support Center: Purification of 2,3-Indolobetulonic Acid
Welcome to the technical support center for the purification of 2,3-Indolobetulonic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process. The methodologies presented are based on established protocols for closely related indole-containing triterpenoids and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound after synthesis?
A1: The typical purification workflow involves an initial workup to remove reagents and byproducts, followed by column chromatography to separate the target compound from structurally similar impurities. A final recrystallization step can be employed to achieve high purity.
Q2: What are the common impurities I should expect?
A2: Common impurities may include unreacted betulonic acid, excess indole, and side-products from the Fischer indole synthesis. Additionally, isomers or degradation products can form under harsh reaction or purification conditions.
Q3: My compound is showing significant streaking on the TLC plate. What could be the cause?
A3: Streaking on a silica gel TLC plate can be due to the acidic nature of the indole NH group interacting with the silica. While less common than with basic compounds, it can still affect separation. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can help to improve the spot shape.
Q4: I am having trouble dissolving the crude product for column chromatography. What solvents should I try?
A4: this compound is a relatively non-polar molecule but possesses polar functional groups. For loading onto a silica gel column, a minimal amount of a solvent system in which the compound is soluble, such as dichloromethane with a small amount of methanol, is recommended. If solubility is a major issue, consider dry loading the sample.
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying triterpenoids and their derivatives.[1][2] A C18 column with a mobile phase gradient of acetonitrile and water, often with a small percentage of formic or acetic acid to improve peak shape, is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. Compound is too polar or non-polar for the chosen eluent system and is not eluting from the column. 2. The compound is irreversibly adsorbing to the silica gel. 3. The compound is degrading on the silica gel. | 1. Perform thorough TLC analysis with a range of solvent systems to find an appropriate eluent with an Rf value between 0.2 and 0.4. 2. Consider using a different stationary phase, such as alumina or a bonded phase like diol. 3. Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in your non-polar solvent, followed by drying, before packing the column. |
| Co-elution of impurities with the desired product | The polarity of the impurity is very similar to that of this compound. | 1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Try a different solvent system. For instance, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol. 3. If column chromatography is insufficient, proceed with the slightly impure material to the recrystallization step, which can be very effective at removing closely related impurities. |
| Product is an oil or a non-crystalline solid after purification | 1. Residual solvent is present. 2. The product is not yet pure enough to crystallize. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is stable. 2. Re-purify the material using a different chromatographic technique (e.g., RP-HPLC if normal phase was used initially) or attempt recrystallization from various solvent systems. |
| Difficulty with recrystallization | An appropriate solvent system has not been identified. | 1. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene). 3. A mixed solvent system, such as methanol/water or ethyl acetate/hexanes, can be very effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity is observed. Then, allow the solution to cool slowly. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is adapted from methods used for similar indole-containing triterpenoids.[1][3]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Pack the column by carefully pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., petroleum ether/ethyl acetate, 9:1 v/v).
-
Gradually increase the polarity of the eluent as the chromatography progresses.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol is based on general techniques for the purification of indole derivatives.[4]
-
Solvent Selection:
-
Place a small amount of the purified product into several test tubes.
-
Add a small amount of different solvents or solvent mixtures to each tube.
-
A suitable solvent system will dissolve the compound when heated but will result in the formation of crystals upon cooling. A methanol/water mixture is often a good starting point for indole derivatives.
-
-
Procedure:
-
Dissolve the compound in a minimal amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath or refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data from Related Compounds
The following table summarizes chromatographic conditions used for the purification of indole-containing triterpenoids, which can serve as a starting point for the purification of this compound.
| Compound | Chromatography Type | Stationary Phase | Mobile Phase | Reference |
| 2,3-Indolo-oleanolic acid | Column Chromatography | Silica Gel | Petroleum ether/Ethyl Acetate (9:1, v/v) | [1] |
| 28-Indole-betulin derivatives | Column Chromatography | Silica Gel | Chloroform/Ethanol (40:1, v/v) | [3] |
| Indole | Solute Crystallization | - | Methanol/Water (3:2, v/v) at 0°C | [4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Stability and Handling of 2,3-Indolobetulonic Acid in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of 2,3-Indolobetulonic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for cell culture experiments?
A1: this compound, a derivative of Betulonic acid, is a hydrophobic molecule with low aqueous solubility. It is recommended to first dissolve the compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted to the desired final working concentration in your pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v).
Q2: Is this compound stable in cell culture media like DMEM or RPMI-1640?
A2: Currently, there is limited publicly available data specifically quantifying the stability of this compound in cell culture media over time. As with many complex organic molecules, its stability can be influenced by factors such as temperature, pH, light exposure, and interactions with components in the medium (e.g., serum proteins). Triterpenoids, in general, can be susceptible to degradation in aqueous environments. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions (e.g., 37°C, 5% CO₂).
Q3: Why is assessing the stability of this compound in my experiments important?
Q4: What are the best methods to quantify the stability of this compound in cell culture media?
A4: The most reliable methods for quantifying small molecules like this compound in complex biological matrices such as cell culture media are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and precise quantification of the parent compound, enabling the determination of its concentration at different time points.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: I observe a precipitate in my cell culture wells after adding this compound.
-
Symptom: The culture medium appears cloudy or contains visible particles after the addition of the compound.
-
Possible Cause 1: Compound concentration exceeds its solubility limit in the medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. It is advisable to perform a solubility test before conducting cell-based assays. Avoid using concentrations that are above this limit.
-
-
Possible Cause 2: "Solvent shock" due to rapid dilution of the DMSO stock.
-
Solution: Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before making the final dilution in the cell culture plate. This gradual dilution can prevent the compound from precipitating out of solution.
-
-
Possible Cause 3: Interaction with serum proteins.
-
Solution: If your experimental design permits, try reducing the serum concentration in your culture medium. Some compounds can bind to serum proteins and precipitate.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Symptom: High variability in biological readouts between replicate experiments.
-
Possible Cause 1: Degradation of the compound over the course of the experiment.
-
Solution: Perform a stability study of this compound in your culture medium at 37°C for the duration of your experiment. If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals to maintain a consistent concentration.
-
-
Possible Cause 2: Binding of the compound to plasticware.
-
Solution: Some hydrophobic compounds can adsorb to the surface of cell culture plates and flasks, which reduces their effective concentration in the medium. Consider using low-binding plasticware for your experiments. You can also quantify the compound's concentration in the media at different time points to assess for loss due to binding.
-
-
Possible Cause 3: High cell density affecting compound metabolism.
-
Solution: High cell densities can lead to a more rapid metabolism of the compound, thereby decreasing its effective concentration over time. It is important to optimize the cell seeding density for your specific assay to ensure consistent results.
-
Data Presentation
Table 1: Representative Stability of a Triterpenoid Compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
Disclaimer: The following data is a hypothetical representation based on the general stability of triterpenoid compounds in aqueous solutions. Specific stability data for this compound is not currently available in the public domain. Researchers should perform their own stability analysis.
| Time (Hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.2 |
| 4 | 95.8 | 2.1 |
| 8 | 90.3 | 3.5 |
| 12 | 85.1 | 4.2 |
| 24 | 75.6 | 5.1 |
| 48 | 58.2 | 6.3 |
| 72 | 42.9 | 7.8 |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in sterile, cell culture-grade DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration remains below 0.5% (v/v).
-
Gently mix the medium after adding the compound.
-
Add the final working solutions to your cell cultures.
-
Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 2: HPLC-Based Stability Assay of this compound in Cell Culture Medium
-
Preparation of Spiked Medium:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Spike the medium with the stock solution to a final concentration relevant to your experiments (e.g., 10 µM).
-
Mix thoroughly by gentle inversion.
-
-
Incubation and Sampling:
-
Aliquot the spiked medium into sterile, low-binding microcentrifuge tubes.
-
Immediately take a sample for the T=0 time point.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Store all collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins, add three volumes of cold acetonitrile to each media sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase for separating triterpenoids.
-
Detection can be performed using a UV detector at an appropriate wavelength.
-
Quantify the peak area of the parent this compound.
-
The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
-
Visualizations
Technical Support Center: Overcoming Poor Water Solubility of Betulinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of betulinic acid (BA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of betulinic acid, and why is it so low?
A1: Betulinic acid has extremely low water solubility, reported to be around 0.02 µg/mL.[1] This poor solubility is attributed to its rigid pentacyclic triterpenoid structure, which is highly lipophilic and lacks easily ionizable groups, leading to a high crystal lattice energy that aqueous environments cannot easily overcome.[2][3]
Q2: What are the primary strategies to improve the water solubility of betulinic acid and its derivatives?
A2: The main approaches to enhance the solubility of BA and its derivatives fall into two categories:
-
Chemical Modifications: Creating derivatives or prodrugs by modifying the BA structure. This can involve introducing polar or ionizable groups.[4][5][6][7]
-
Formulation Strategies: Utilizing drug delivery systems to encapsulate or disperse the compound. Promising methods include the use of nanoparticles, liposomes, cyclodextrins, and solid dispersions.[3][8][9]
Q3: How much can the solubility of betulinic acid be improved with these methods?
A3: Significant improvements have been reported. For instance, nanosuspensions have been shown to increase the aqueous solubility of BA by up to 782.5 times.[1] Prodrug strategies, such as creating multiarm-polyethylene glycol–betulinic acid conjugates, have increased water solubility by 290–750 fold.[10][11]
Q4: Can creating a salt form of betulinic acid improve its solubility?
A4: Yes, salt formation is a common and effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[12] Creating ionic derivatives of betulinic acid has been shown to greatly improve its water solubility and, consequently, its cytotoxic activity against cancer cell lines.[5]
Troubleshooting Guides
Issue 1: Low Yield or Poor Solubility of a Newly Synthesized Betulinic Acid Derivative
Question: I've synthesized a new amide derivative of betulinic acid at the C-28 position, but it still shows poor solubility in aqueous buffers. What could be the issue and how can I troubleshoot it?
Answer:
| Possible Cause | Troubleshooting Steps |
| Insufficient Polarity of the Attached Moiety | The amine you've conjugated may not be polar enough to significantly impact the overall lipophilicity of the molecule. Consider synthesizing a new derivative with a more hydrophilic amine, such as one containing a polyethylene glycol (PEG) chain or an ionizable group.[4][10] |
| Incorrect Reaction Confirmation | Ensure that the synthesis was successful and the desired product was formed. Use analytical techniques like NMR, IR, and mass spectrometry to confirm the structure of your derivative.[4] |
| Suboptimal pH of the Aqueous Buffer | If your derivative contains an ionizable group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent. Determine the pKa of your derivative and adjust the pH of the buffer accordingly to maximize the proportion of the more soluble, ionized form. Betulinic acid itself is a weak acid with a pKa of 5.5.[1] |
| Compound Precipitation | Even with improved solubility, the compound may precipitate out of solution over time. When preparing aqueous solutions, first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.[13] |
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Question: I am trying to formulate betulinic acid into PLGA nanoparticles using an emulsion-solvent evaporation method, but the encapsulation efficiency is very low. What can I do to improve it?
Answer:
| Possible Cause | Troubleshooting Steps |
| Poor Affinity of BA for the Polymer Matrix | Betulinic acid may be partitioning out of the organic phase into the aqueous phase during emulsification. Try using a different polymer or a blend of polymers that have a higher affinity for BA. Modifying the solvent system can also help; for example, using a solvent that has strong hydrogen bonding with betulinic acid, like ethanol, can enhance encapsulation.[3] |
| Premature Drug Precipitation | The drug may be precipitating before it can be effectively encapsulated within the nanoparticles. Optimize the solvent evaporation rate; a slower, more controlled evaporation can sometimes improve encapsulation.[9] |
| Insufficient Surfactant Concentration | The surfactant concentration in the aqueous phase may not be sufficient to stabilize the emulsion droplets, leading to drug leakage. Try increasing the concentration of the surfactant or using a combination of surfactants. |
| Inappropriate Organic to Aqueous Phase Ratio | The volume ratio of the organic phase to the aqueous phase can influence droplet size and stability, which in turn affects encapsulation. Experiment with different phase ratios to find the optimal conditions for your system. |
Issue 3: Instability of Amorphous Solid Dispersions
Question: I have prepared an amorphous solid dispersion of betulinic acid with Soluplus, which initially shows enhanced solubility. However, over time, the compound recrystallizes. How can I prevent this?
Answer:
| Possible Cause | Troubleshooting Steps |
| Thermodynamic Instability of the Amorphous Form | The amorphous state is thermodynamically metastable and will tend to revert to the more stable crystalline form. The choice of polymer is critical for stabilizing the amorphous drug. Ensure you are using a polymer that has good miscibility and molecular interaction (e.g., hydrogen bonding) with betulinic acid.[2] FT-IR studies can help confirm these interactions.[2] |
| Inappropriate Drug-to-Polymer Ratio | A higher polymer concentration is generally required to effectively inhibit drug crystallization. Experiment with different drug-to-polymer ratios. A 1:4 (w/w) ratio of BA to polymer has been shown to be effective for some systems.[2] |
| Moisture-Induced Crystallization | Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store your amorphous solid dispersion under dry conditions (e.g., in a desiccator) to minimize moisture absorption. |
| Suboptimal Preparation Method | The method used to prepare the solid dispersion can affect its stability. Techniques like hot-melt extrusion may lead to a more homogenous and stable dispersion compared to solvent evaporation in some cases.[12] |
Data Presentation
Table 1: Solubility of Betulinic Acid and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Betulinic Acid | Water | ~0.02 µg/mL | [1] |
| Betulinic Acid | Ethanol | ~0.5 mg/mL | [13] |
| Betulinic Acid | DMSO | ~20 mg/mL | [13] |
| Betulinic Acid | Dimethyl formamide | ~15 mg/mL | [13] |
| Betulinic Acid | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [13] |
| 28-O-succinyl betulin (SBE) | n-butanol | 7.19 ± 0.66 g/L | [7] |
Table 2: Improvement in Aqueous Solubility of Betulinic Acid by Formulation Strategies
| Formulation Strategy | Fold Increase in Solubility | Resulting Concentration | Reference |
| Nanosuspension | 782.5 | 15.65 ± 0.76 µg/mL | [1] |
| Multiarm-PEG Prodrug | 290–750 | - | [10][11] |
| Zein Nanoparticles | 2.27 | 36.77 µg/mL | [14] |
| Glycosylated Zein Nanoparticles | 2.91 | 47.13 µg/mL | [14] |
| γ-Cyclodextrin Complexation | ~14 | - | [15] |
Experimental Protocols
Protocol 1: Preparation of Betulinic Acid Nanosuspension by Anti-Solvent Precipitation
This protocol is adapted from the method described for enhancing BA dissolution.[1][16]
Materials:
-
Betulinic Acid (BA)
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Anti-Solvent (e.g., Deionized Water)
-
Stabilizers (e.g., PVP, SDS)
-
Magnetic Stirrer
-
High-speed Homogenizer or Sonicator
Methodology:
-
Organic Phase Preparation: Dissolve betulinic acid in a suitable organic solvent to create a saturated or near-saturated solution.
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer(s) in the anti-solvent (water).
-
Precipitation: While vigorously stirring the aqueous phase, slowly inject the organic phase into it. The rapid change in solvent polarity will cause the BA to precipitate as nanoparticles.
-
Homogenization: Immediately subject the resulting suspension to high-energy processing, such as high-speed homogenization or sonication, to reduce particle size and prevent aggregation.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed by scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after freeze-drying.[16]
Protocol 2: Determination of Saturation Solubility
Materials:
-
Betulinic Acid Derivative/Formulation
-
Selected Solvent (e.g., water, PBS pH 7.4)
-
Shaking Incubator or Water Bath
-
Centrifuge
-
HPLC system with a suitable column and mobile phase
Methodology:
-
Add an excess amount of the betulinic acid derivative or formulation to a known volume of the solvent in a sealed vial.
-
Place the vial in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method. The calculated concentration represents the saturation solubility.
Visualizations
Caption: Workflow for developing and evaluating a betulinic acid formulation.
Caption: Simplified mitochondrial pathway of apoptosis induced by betulinic acid.
Caption: Troubleshooting logic for low in vitro activity of a BA derivative.
References
- 1. dovepress.com [dovepress.com]
- 2. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BETULIN DERIVATIVES. BIOLOGICAL ACTIVITY AND SOLUBILITY IMPROVEMENT | Semantic Scholar [semanticscholar.org]
- 7. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Water soluble multiarm-polyethylene glycol–betulinic acid prodrugs: design, synthesis, and in vivo effectiveness - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Glycosylated Zein Composite Nanoparticles for Efficient Delivery of Betulinic Acid: Fabrication, Characterization, and In Vitro Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Optimizing Indole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions in common indole syntheses.
FAQs and Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for the Fischer, Bischler-Möhlau, and Palladium-Catalyzed Indole Syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1]
Frequently Asked Questions (FAQs):
-
Q1: What are the most common reasons for a low or no yield in a Fischer indole synthesis?
-
A1: Low or no yield can be attributed to several factors:
-
Inappropriate Reaction Conditions: The reaction is highly sensitive to temperature and the choice of acid catalyst and solvent.[2]
-
Substituent Effects: Strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage reaction, leading to reaction failure.[1][3] Conversely, strong electron-withdrawing groups on the phenylhydrazine can deactivate the aromatic ring, hindering the key[4][4]-sigmatropic rearrangement.[5]
-
Steric Hindrance: Bulky substituents on the ortho position of the phenylhydrazine can sterically hinder the reaction.[1]
-
Unstable Hydrazone: The intermediate phenylhydrazone may be unstable and decompose under the reaction conditions.
-
-
-
Q2: How can I control the regioselectivity when using an unsymmetrical ketone?
-
A2: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The regioselectivity is influenced by the stability of the enamine intermediate, the acidity of the medium, and steric effects. To control the outcome, you can try screening different acid catalysts (Brønsted vs. Lewis acids) and solvents to influence the transition state energies of the competing pathways.[6]
-
-
Q3: Why does the Fischer indole synthesis often fail with acetaldehyde?
-
A3: The direct synthesis of the parent indole from acetaldehyde is generally unsuccessful because acetaldehyde is prone to side reactions under acidic conditions. A common alternative is to use pyruvic acid to form indole-2-carboxylic acid, which can then be decarboxylated.[5]
-
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Yield | Inappropriate temperature.[2] | Optimize the reaction temperature. If too low, increase it or switch to a higher boiling solvent. If too high, leading to decomposition, lower the temperature. |
| Poor choice of acid catalyst. | Screen different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] | |
| Strong electron-donating group on the carbonyl component.[8][9] | Use a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[5] If the reaction still fails, consider an alternative synthetic route. | |
| Strong electron-withdrawing group on the phenylhydrazine.[5] | Use a stronger acid catalyst or higher reaction temperature, though this may increase side products.[5] | |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high.[2] | Decrease the reaction temperature or use a lower-boiling solvent. |
| Acid concentration is too high. | Reduce the amount of acid catalyst. | |
| Incomplete Reaction | Insufficient reaction time. | Increase the reaction time and monitor the progress by TLC.[10] |
| Catalyst deactivation. | Use a fresh batch of catalyst. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | Experiment with different solvent systems for column chromatography. For basic indoles, adding a small amount of triethylamine to the eluent can improve separation.[4] |
| Product is unstable on silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample. Alternatively, use a different stationary phase like alumina.[4] |
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis:
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[11] While a classic method, it is often associated with harsh reaction conditions and potential regioselectivity issues.[11][12]
Frequently Asked Questions (FAQs):
-
Q1: Why does the Bischler-Möhlau synthesis often require harsh conditions?
-
A1: The traditional Bischler-Möhlau synthesis requires high temperatures to drive the electrophilic cyclization and subsequent aromatization steps. These harsh conditions can lead to side reactions and decomposition, often resulting in lower yields.[11]
-
-
Q2: How can I improve the yield and reduce side products in my Bischler-Möhlau reaction?
-
A2: Milder reaction conditions have been developed to improve the outcome. The use of lithium bromide as a catalyst or employing microwave irradiation can lead to better yields and shorter reaction times.[13] A solvent-free approach under microwave irradiation has also been shown to be effective.[14]
-
-
Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity?
-
A3: Regioselectivity in the Bischler-Möhlau synthesis can be challenging to control and is highly substrate-dependent.[12] The electronic nature of the substituents on the aniline can influence the position of cyclization. Computational and experimental studies are often necessary to predict and control the regiochemical outcome for a specific substrate.
-
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution(s) |
| Low Yield | Harsh reaction conditions leading to decomposition.[11] | Explore milder conditions, such as using lithium bromide as a catalyst or employing microwave irradiation.[13] |
| Inefficient cyclization. | Ensure an excess of the aniline is used to drive the reaction forward. | |
| Formation of Multiple Products (Poor Regioselectivity) | Electronic and steric effects of substituents on the aniline.[12] | Modify the substituents on the aniline to electronically or sterically favor the desired regioisomer. |
| Reaction conditions favoring multiple pathways. | Screen different solvents and temperatures to optimize for a single product. | |
| Formation of Polymeric Byproducts | High reaction temperatures. | Lower the reaction temperature and extend the reaction time. |
Experimental Workflow for Bischler-Möhlau Synthesis:
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions offer a powerful and versatile approach to indole synthesis, often with milder conditions and greater functional group tolerance compared to classical methods.[15][16] Common strategies include the Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs):
-
Q1: What are the key advantages of using a palladium-catalyzed method for indole synthesis?
-
A1: Palladium-catalyzed methods generally offer milder reaction conditions, broader substrate scope, and higher functional group tolerance. They can also provide access to complex indole structures that are difficult to synthesize using traditional methods.[16]
-
-
Q2: My palladium-catalyzed reaction is not working. What are the common causes of failure?
-
A2: Common causes of failure include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents.
-
Incorrect Ligand Choice: The choice of phosphine ligand is often crucial for the success of the reaction and can significantly impact yield and selectivity.[17]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that need to be optimized for a given substrate and catalyst system.[15]
-
-
-
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
-
A3: The optimal catalyst and ligand combination is highly dependent on the specific transformation. A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(t-Bu)₃, Xantphos, BINAP) is often necessary to identify the best system for a particular reaction.[15][16]
-
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Product Formation | Inactive or deactivated catalyst. | Use a fresh, high-purity palladium catalyst and ensure anhydrous and deoxygenated solvents and reagents. |
| Inappropriate ligand. | Screen a variety of phosphine ligands with different steric and electronic properties.[17] | |
| Suboptimal reaction conditions. | Optimize temperature, solvent, and base. | |
| Formation of Byproducts | Side reactions such as homocoupling or reduction. | Adjust the reaction conditions, such as temperature and catalyst loading. The choice of ligand can also influence byproduct formation. |
| Low Yield of Desired Isomer (in cases of regioselectivity) | Ligand or catalyst does not provide sufficient stereochemical control. | Screen chiral ligands for asymmetric syntheses or ligands that can direct the regioselectivity of the reaction. |
Logical Relationship for Optimizing a Palladium-Catalyzed Indole Synthesis:
Data Presentation
The following tables summarize quantitative data for different indole synthesis methods, highlighting the effects of various reaction parameters on product yield.
Table 1: Effect of Substituents on Fischer Indole Synthesis Yield [5]
| Phenylhydrazine Substituent | Ketone | Acid Catalyst | Conditions | Product | Yield (%) |
| m-Tolyl | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | 88 |
| p-Nitrophenyl | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5 h | 2,3,3-trimethyl-5-nitroindolenine | 10 |
| Phenyl | Ethyl pyruvate | HCl/EtOH | Not specified | Ethyl 7-methoxyindole-2-carboxylate | Low |
| 2-Methoxyphenyl | Ethyl pyruvate | HCl/EtOH | Not specified | Ethyl 6-chloroindole-2-carboxylate (abnormal) | Main Product |
Table 2: Optimization of Bischler-Möhlau Synthesis under Microwave Irradiation
| Aniline | Phenacyl Bromide | Method | Yield (%) |
| Aniline | Phenacyl bromide | Two-step | 56 |
| Aniline | Phenacyl bromide | One-pot | 71 |
| 4-Methylaniline | Phenacyl bromide | One-pot | 75 |
| 4-Chloroaniline | Phenacyl bromide | One-pot | 68 |
Table 3: Effect of Catalyst System on Palladium-Catalyzed Intramolecular Heck Cyclization [16]
| Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 90 | 38 |
| PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ | DMF | 90 | 73 |
| PdCl₂ (4) | PCy₃ (8) | K₂CO₃ | DMF | 90 | 86 |
| PdCl₂ (4) | P(OPh)₃ (8) | K₂CO₃ | DMF | 90 | ~100 |
Experimental Protocols
This section provides detailed methodologies for the key indole syntheses discussed.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This two-step protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone
-
Phenylhydrazine
-
95% Ethanol
-
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 95% ethanol.
-
The solution is cooled, and the crystallized product is collected by vacuum filtration.
-
The crystals are washed with cold ethanol and dried.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone
-
Powdered anhydrous zinc chloride
-
-
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.
-
The beaker is immersed in a preheated oil bath at 170°C and the mixture is stirred vigorously.
-
After the mass becomes liquid and white fumes evolve (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing water, glacial acetic acid, and concentrated hydrochloric acid to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from ethanol. The typical yield of 2-phenylindole is 72-80%.
-
Reaction Monitoring:
The progress of the Fischer indole synthesis can be monitored by Thin-Layer Chromatography (TLC).[10] A cospot, where the reaction mixture is spotted on top of the starting material spot, is useful to confirm the consumption of the starting material, especially when the Rf values of the starting material and product are similar.[18]
Protocol 2: Bischler-Möhlau Indole Synthesis (General Procedure)
This protocol outlines a general procedure for the synthesis of 2-arylindoles.
-
Materials:
-
α-Bromoacetophenone derivative
-
Aniline derivative (in excess)
-
Optional: Lithium bromide or a microwave reactor
-
-
Procedure:
-
The α-bromoacetophenone and a 2- to 3-fold excess of the aniline are combined.
-
The mixture is heated to a high temperature (typically 150-250°C) for several hours.
-
Alternatively, for milder conditions, lithium bromide can be added as a catalyst, or the reaction can be performed in a microwave reactor.[13]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and worked up by adding a non-polar solvent and washing with aqueous acid to remove the excess aniline.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
-
Protocol 3: Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis[16]
This protocol describes a general procedure for the synthesis of indoles via an intramolecular Heck reaction of a 2-halo-N-allylaniline.
-
Materials:
-
2-halo-N-allylaniline (e.g., 2-iodo-N-allylaniline)
-
Palladium catalyst (e.g., PdCl₂)
-
Ligand (e.g., P(OPh)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a Schlenk tube, a mixture of the 2-halo-N-allylaniline (0.3 mmol), PdCl₂ (4 mol%), P(OPh)₃ (8 mol%), and K₂CO₃ (4 equiv) in DMF (2 mL) is prepared.
-
The mixture is stirred under an inert atmosphere at 90°C.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.
-
The residue is purified by flash column chromatography to afford the corresponding indole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
Technical Support Center: Hydrophobic Compounds in Cytotoxicity Assays
Welcome to the technical support center for troubleshooting cytotoxicity assays involving hydrophobic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound precipitates immediately when I add it to the cell culture medium. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble.[1] To resolve this, consider the following solutions:
-
Optimize the Dilution Method: Instead of adding your concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final culture volume. Adding the compound dropwise while gently swirling can also help.[1]
-
Lower the Final Concentration: Your compound's concentration may be exceeding its solubility limit in the aqueous media. Try testing a lower concentration range.
-
Use Pre-warmed Media: The solubility of many compounds is temperature-dependent. Always use cell culture media that has been pre-warmed to 37°C.[1][2]
Q2: I'm observing a cloudy or crystalline precipitate in my culture plates after a few hours or days of incubation. What could be the cause?
A2: Delayed precipitation can occur due to several factors:[2]
-
Temperature and pH Shifts: Changes in temperature between the bench and the incubator, or shifts in media pH due to the CO2 environment, can decrease compound solubility over time.[2]
-
Interactions with Media Components: Your compound might be interacting with salts, amino acids, or other components in the media, forming insoluble complexes.[1]
-
Compound Instability: The compound itself may not be stable in the culture medium over the full duration of the experiment.
To address this, ensure your media is well-buffered for the incubator's CO2 concentration and consider testing the compound's stability in the media over time before conducting the full assay.
Q3: What is the maximum recommended concentration of DMSO in the final culture volume?
A3: While DMSO is an effective solvent for many hydrophobic compounds, it can be toxic to cells at higher concentrations.[1] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO as your treated wells) to account for any solvent-induced effects on cell viability.[3]
Q4: How does serum in the culture medium affect my results with hydrophobic compounds?
A4: Serum contains proteins, most notably albumin, that can bind to hydrophobic compounds.[1] This binding can have a significant impact on your experiment:
-
Reduced Bioavailability: Protein-bound compound is generally not available to enter cells and exert its cytotoxic effect. This can lead to an underestimation of the compound's potency and an artificially high IC50 value.[4][5]
-
Increased Solubility: On the other hand, protein binding can sometimes help to keep a hydrophobic compound solubilized in the culture medium, preventing precipitation.[1]
If you suspect serum protein binding is affecting your results, you can try reducing the serum concentration in your media or using a serum-free formulation, if appropriate for your cell line.
Q5: My results from MTT and XTT assays are inconsistent for the same hydrophobic compound. Why might this be?
A5: Inconsistencies between different tetrazolium-based assays (MTT, XTT, MTS) can arise from several factors related to the compound's properties:[6][7]
-
Interference with Redox Reactions: Some compounds can directly interfere with the enzymatic reduction of the tetrazolium salt, leading to either an overestimation or underestimation of cell viability.[6][8]
-
Extracellular Reduction: XTT and MTS are reduced to soluble formazan products extracellularly, while MTT is reduced intracellularly. A compound that affects cellular uptake or efflux mechanisms could differentially impact these assays.
-
Compound Color: If your compound has a color that absorbs at or near the wavelength used to measure the formazan product, it can interfere with the absorbance reading.
It is often advisable to confirm results using an alternative cytotoxicity assay that relies on a different principle, such as an LDH release assay (measuring membrane integrity) or a crystal violet assay (measuring cell number).
Troubleshooting Guides
Issue 1: Compound Precipitation
| Symptom | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding stock to media. | Rapid dilution of DMSO stock in aqueous media ("crashing out").[1] | Perform serial dilutions in pre-warmed (37°C) media. Add the compound dropwise while gently agitating the media.[1] |
| Final compound concentration exceeds its aqueous solubility. | Test a lower range of compound concentrations. Perform a solubility test to determine the maximum soluble concentration. | |
| Media is at room temperature or colder. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] | |
| Precipitate forms after several hours or days in the incubator. | Changes in media pH or temperature affecting solubility.[2] | Ensure media is properly buffered for the incubator's CO2 concentration. |
| Compound instability in the culture medium. | Test the compound's stability in the media over the intended experimental duration. | |
| Interaction with media components.[1] | Consider trying a different basal media formulation. |
Issue 2: Inconsistent or Unexpected Cytotoxicity Results
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven compound distribution due to poor solubility or precipitation. | Visually inspect wells for precipitate before and after incubation. Ensure complete dissolution of the compound at each dilution step. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9] | |
| IC50 value is much higher than expected. | Compound is binding to serum proteins, reducing its effective concentration.[4][5] | Reduce the serum concentration in the culture medium or use a serum-free medium if your cells can tolerate it. |
| Compound is not stable over the incubation period. | Perform a time-course experiment to assess compound stability and its effect on cytotoxicity at different time points. | |
| Vehicle control (DMSO) shows significant cytotoxicity. | Final DMSO concentration is too high for the cell line. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells. |
| Discrepancy between different assay types (e.g., MTT vs. LDH). | Compound interferes with the assay chemistry (e.g., redox activity for MTT/XTT).[6] | Validate results with an orthogonal assay based on a different biological principle (e.g., membrane integrity, total protein, or DNA content). |
| The compound induces cytostatic effects (inhibits proliferation) rather than cytotoxic effects (kills cells). | Use an assay that measures cell number (e.g., crystal violet) or proliferation (e.g., BrdU incorporation) in addition to a metabolic assay. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][11][12]
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.[12][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[14]
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your hydrophobic compound in pre-warmed complete culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength of 630 nm can be used to subtract background.[11]
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[15]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
-
96-well cell culture plates.
-
Lysis solution (often 10X, provided with the kit).
-
Multichannel pipette.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of your hydrophobic compound or vehicle control.
-
Include the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis solution 45 minutes before the end of the experiment.[15]
-
Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
-
Incubate the plate for the desired exposure period.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[16]
-
Add the stop solution (e.g., 50 µL) to each well.[17]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the spontaneous and maximum release controls.
Visualizations
Caption: General workflow for cytotoxicity assays with hydrophobic compounds.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Potential pathways affected by hydrophobic compounds leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2,3-Indolobetulonic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 2,3-Indolobetulonic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which combines a triterpenoid (betulonic acid) and an indole moiety, the primary factors contributing to degradation are likely exposure to light (photodegradation), strong acidic or alkaline conditions (hydrolysis), oxidizing agents, and elevated temperatures. The indole ring, in particular, can be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, light-resistant container. It is advisable to store it in a cool, dry, and dark place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Q3: How should I prepare stock solutions of this compound to minimize degradation?
A3: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. It is best to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot them into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20 °C or -80 °C in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Can I expose solutions of this compound to ambient light during my experiments?
A4: It is highly recommended to minimize exposure to ambient light, especially UV light. The indole moiety can be photosensitive.[1] Conduct experiments under subdued lighting or use amber-colored labware to protect the compound from photodegradation. A study on indole-3-carbinol showed that nanoencapsulation could reduce photodegradation, highlighting the light-sensitive nature of indole compounds.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in stock or working solutions. | - Prepare fresh solutions before each experiment.- Perform a stability check of your stock solution using an analytical method like HPLC.- Ensure proper storage conditions (cool, dark, and dry). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is degrading under the experimental conditions. | - Review the pH, temperature, and solvent composition of your experimental buffer or medium.- Consider performing forced degradation studies to identify potential degradation products and their retention times.- Protect your samples from light at all stages of the experiment. |
| Color change observed in the solution. | Oxidation of the indole moiety. | - Degas your solvents and buffers to remove dissolved oxygen.- Consider adding an antioxidant to your formulation if compatible with your experimental setup.- Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. |
Quantitative Data on Stability (Illustrative Examples)
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide experimental design, as specific stability data for this compound is not publicly available. Researchers should perform their own stability studies.
Table 1: Illustrative Thermal and Photostability of this compound in Solution (DMSO)
| Condition | Time (hours) | Remaining Compound (%) |
| Room Temperature (25°C), Dark | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| Room Temperature (25°C), Light | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.4 | |
| 40°C, Dark | 0 | 100 |
| 24 | 95.3 | |
| 48 | 90.8 |
Table 2: Illustrative pH Stability of this compound in Aqueous Buffer (5% DMSO) at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| pH 3.0 (Acidic) | 0 | 100 |
| 24 | 96.5 | |
| pH 7.4 (Neutral) | 0 | 100 |
| 24 | 99.1 | |
| pH 9.0 (Alkaline) | 0 | 100 |
| 24 | 94.2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for specified time points.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature for specified time points.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for specified time points.
-
At each time point, withdraw a sample, cool it to room temperature, and dilute for HPLC analysis.
-
Also, test the stability of the solid compound at the same temperature.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in stressed samples with that of an unstressed control sample.
Visualizations
References
Technical Support Center: Enhancing 2,3-Indolobetulonic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulation strategies aimed at improving the oral bioavailability of the promising therapeutic agent, 2,3-Indolobetulonic acid. Given its classification as a poorly soluble compound, overcoming this challenge is critical for its clinical development.[1][2] This guide offers frequently asked questions (FAQs) and troubleshooting advice for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a derivative of betulinic acid, is a triterpenoid.[3][4] Triterpenoids are often characterized by poor water solubility and high lipophilicity, which are primary factors contributing to low oral bioavailability.[3][5] According to the Biopharmaceutics Classification System (BCS), such compounds typically fall under BCS Class II or IV, meaning they have low solubility and variable permeability, leading to poor absorption from the gastrointestinal tract.[2][6]
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several innovative formulation strategies can be employed to overcome the poor solubility of this compound.[1] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate.[1][6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve solubility and dissolution.[1][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipidic excipients can improve its absorption via the lymphatic pathway.[6][8]
-
Nanoparticle Formulations: Encapsulating the drug in nanocarriers can protect it from degradation and enhance its uptake.[5][9][10]
Q3: How does reducing particle size improve bioavailability?
A3: Decreasing the particle size of a drug, through methods like micronization or nanosizing, significantly increases its surface area.[6][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can subsequently improve absorption and bioavailability.[7] Nanoparticles, with their high surface area-to-volume ratio, exhibit markedly improved dissolution rates compared to larger particles.[1]
Q4: What are the advantages of using lipid-based drug delivery systems (LBDDS)?
A4: LBDDS, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are particularly effective for lipophilic drugs.[6][8][11] They can:
-
Enhance the solubility and dissolution of the drug in the gastrointestinal tract.[6]
-
Promote lymphatic transport, thereby bypassing first-pass metabolism in the liver.
-
Protect the drug from enzymatic degradation in the gut.
-
Improve membrane permeability.[11]
Q5: Can co-administration with other substances improve the bioavailability of triterpenoids?
A5: Yes, co-administration with certain agents can enhance bioavailability. For instance, piperine, a key component of black pepper, has been shown to increase the bioavailability of various drugs by inhibiting drug-metabolizing enzymes like cytochrome P450 and the efflux transporter P-glycoprotein.[12] Similar strategies could be explored for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in nanoparticles | Poor affinity of the drug for the polymer/lipid matrix. Improper formulation parameters (e.g., solvent, surfactant concentration). | Screen different polymers or lipids with varying hydrophobicity. Optimize the drug-to-carrier ratio. Adjust homogenization speed, sonication time, or temperature during formulation. |
| Particle aggregation in nanosuspensions | Insufficient stabilizer concentration. Inappropriate choice of stabilizer. | Increase the concentration of the steric or electrostatic stabilizer. Test a combination of stabilizers. Evaluate the zeta potential to ensure sufficient surface charge for repulsion. |
| Drug precipitation upon dilution of SEDDS | The formulation is not robust to dilution in aqueous media. The drug is supersaturated in the microemulsion and precipitates out. | Modify the ratio of oil, surfactant, and cosurfactant. Incorporate polymers to inhibit precipitation. Select surfactants with a higher hydrophilic-lipophilic balance (HLB). |
| Inconsistent in vivo pharmacokinetic data | High inter-individual variability in animal models. Formulation instability in the gastrointestinal environment. | Increase the number of animals per group to improve statistical power. Assess the formulation's stability in simulated gastric and intestinal fluids. Consider the impact of food on drug absorption. |
| Poor correlation between in vitro dissolution and in vivo bioavailability | The dissolution method does not accurately mimic in vivo conditions. Other factors like permeability or metabolism are rate-limiting. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF). Investigate the drug's permeability using Caco-2 cell monolayers.[13][14] Evaluate potential metabolic pathways. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the bioavailability of betulinic acid and other poorly soluble drugs, which can serve as a reference for formulating this compound.
Table 1: Improvement in Bioavailability of Betulinic Acid with Different Formulations
| Formulation Strategy | Animal Model | Key Findings | Reference |
| Spray-dried mucoadhesive microparticles | Sprague Dawley rats | 3.90-fold increase in Cmax and 7.41-fold increase in AUC compared to free drug. | [13][14] |
| Lipid nanoparticles (LNPs) | Mice | Significantly higher tumor growth inhibition compared to free drug, indicating improved delivery and efficacy. | [15] |
Table 2: General Formulation Strategies for Poorly Soluble Drugs and Their Impact
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability (Approx.) | Reference |
| Solidified Phospholipid Complex with CYP3A inhibitor (Ketoconazole) | Oleanolic Acid | 2.7-fold increase in AUC compared to the drug alone. | [16] |
| Co-administration with Piper longum extract | Boswellic Acid | Significant increase in Cmax and AUC. | [12] |
| Spray-dried mucoadhesive microparticles | Berberine | 3.46-fold increase in Cmax and 6.98-fold increase in AUC. | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
-
Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.
-
High-Shear Mixing: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to obtain a coarse suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer (e.g., EmulsiFlex-C5, Avestin) at 1500 bar for 20-30 cycles.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., 5% w/v trehalose).
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., 1% w/v Tween 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear mixer at 15,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 5-10 cycles.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Measure particle size, PDI, zeta potential, and entrapment efficiency.
Visualizations
Caption: Experimental workflow for developing and evaluating novel formulations.
Caption: Overview of strategies to enhance oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis [mdpi.com]
- 12. Frontiers | Enhanced Bioavailability of Boswellic Acid by Piper longum: A Computational and Pharmacokinetic Study [frontiersin.org]
- 13. Approaches to improve the oral bioavailability and effects of novel anticancer drugs berberine and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to Improve the Oral Bioavailability and Effects of Novel Anticancer Drugs Berberine and Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2,3-Indolobetulonic Acid Versus Betulinic Acid: A Comparative Analysis of Anticancer Activity
A head-to-head comparison of 2,3-indolobetulonic acid and its parent compound, betulinic acid, reveals intriguing, albeit nascent, evidence for the superior potency of the indole-fused derivative in specific cancer cell lines. While betulinic acid boasts a well-documented, broad-spectrum anticancer profile, preliminary studies on this compound suggest that structural modification through indole annulation can significantly enhance its cytotoxic effects, particularly against melanoma.
This guide provides a comprehensive, data-driven comparison of the anticancer activities of this compound and betulinic acid, tailored for researchers, scientists, and drug development professionals. It synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of this compound and betulinic acid has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The available data, primarily focused on melanoma, is summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | A375 | Human Melanoma | 19.6 | [1] |
| B164A5 | Murine Melanoma | >20 | [2] | |
| Betulinic acid | A375 | Human Melanoma | 19.2 | [1] |
| B164A5 | Murine Melanoma | >20 | [2] | |
| N-(2,3-indolo-betulinoyl)glycylglycine | A375 | Human Melanoma | 10.0 | [1] |
| B164A5 | Murine Melanoma | 9.15 | [2] | |
| N-(2,3-indolo-betulinoyl)glycine | A375 | Human Melanoma | 13.7 | [1] |
| B164A5 | Murine Melanoma | 8.11 | [2] | |
| N-(2,3-indolo-betulinoyl)diglycylglycine | A375 | Human Melanoma | 5.7 | [1] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that while the parent this compound shows comparable activity to betulinic acid against the A375 human melanoma cell line, its glycine conjugates exhibit significantly enhanced cytotoxicity.[1][2] For instance, the diglycylglycine conjugate of this compound (BA1) was found to be approximately three times more active than betulinic acid against A375 cells.[1]
Mechanisms of Action: A Glimpse into Cellular Fate
Betulinic Acid: A Pro-Apoptotic Powerhouse
The anticancer mechanism of betulinic acid is well-characterized and predominantly involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.
This compound: Emerging Evidence of Apoptosis and Necrosis
While the precise molecular mechanisms of this compound are still under investigation, initial studies on its derivatives suggest that they also induce cell death. Hoechst 33342 staining of murine melanoma cells treated with N-(2,3-indolo-betulinoyl)glycylglycine (BA2) and N-(2,3-indolo-betulinoyl)glycine (BA3) revealed nuclear morphology changes characteristic of apoptosis and necrosis, respectively.[2] This suggests that the indole moiety and its further modifications may influence the mode of cell death induced by the betulinic acid scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or betulinic acid) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion
The available evidence positions this compound and its derivatives as promising leads in the development of novel anticancer agents, particularly for melanoma. The indole modification appears to be a viable strategy for enhancing the cytotoxic potency of the parent betulinic acid scaffold. However, the current body of research on this compound is significantly less extensive than that of betulinic acid. Further investigations are warranted to elucidate its broader anticancer spectrum, delineate its precise molecular mechanisms of action across various cancer types, and evaluate its in vivo efficacy and safety profile. For researchers in drug discovery, the enhanced potency of this compound derivatives highlights a fertile ground for structure-activity relationship studies to optimize this promising scaffold.
References
A Comparative Analysis of the Cytotoxic Effects of 2,3-Indolobetulonic Acid and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of 2,3-Indolobetulonic acid, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, and Doxorubicin, a long-standing and widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Introduction to the Compounds
This compound is a semi-synthetic derivative of betulinic acid, a compound found in the bark of several plant species, including the white birch. Betulinic acid and its derivatives have garnered significant interest for their potential anticancer activities, primarily through the induction of apoptosis. The modification of the betulinic acid backbone, such as the introduction of an indole ring, is a strategy aimed at enhancing its cytotoxic potency and pharmacological profile. For the purpose of this guide, data on the closely related compound, 2,3-indolobetulinic acid, will be utilized to infer the cytotoxic profile of this compound.
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. It is used in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas. Its potent anticancer effects are attributed to multiple mechanisms of action, including its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), all of which lead to cancer cell death.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for 2,3-Indolobetulinic acid derivatives and Doxorubicin across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potential.
Table 1: IC50 Values of 2,3-Indolobetulinic Acid and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2,3-Indolo-betulinic acid | B164A5 | Murine Melanoma | >10 | [1] |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 | Murine Melanoma | 8.11 | [1] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | Murine Melanoma | 9.15 | [1] |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Human Melanoma | 5.7 | [1] |
Table 2: IC50 Values of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | > 20 | [1][2] |
| BFTC-905 | Bladder Cancer | 2.26 | [1] |
| HeLa | Cervical Cancer | 2.92 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [1] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [1] |
| M21 | Melanoma | 2.77 | [1] |
| MCF-7 | Breast Cancer | 2.50 | [1] |
| TCCSUP | Bladder Cancer | 12.55 | [1] |
| UMUC-3 | Bladder Cancer | 5.15 | [1] |
| VMCUB-1 | Bladder Cancer | > 20 | [1] |
Mechanisms of Action
This compound and its Derivatives
The primary mechanism of cytotoxicity for betulinic acid and its derivatives, including the 2,3-indolo counterparts, is the induction of apoptosis, or programmed cell death. This process is often initiated through the mitochondrial (intrinsic) pathway.
Caption: Apoptotic signaling pathway induced by betulinic acid derivatives.
Studies on betulinic acid suggest that it can induce apoptosis by directly affecting the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases, a family of proteases that execute the apoptotic program.[3] Furthermore, some derivatives have been shown to generate reactive oxygen species and inhibit the pro-survival PI3K/Akt signaling pathway.[3] Research on N-(2,3-indolo-betulinoyl)glycylglycine (BA2) indicates it induces apoptosis, while N-(2,3-indolo-betulinoyl)glycine (BA3) can induce necrosis at lower concentrations in melanoma cells.[1]
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted approach, targeting several critical cellular processes.
Caption: Multifaceted cytotoxic mechanisms of Doxorubicin.
The primary mechanisms of doxorubicin include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology. This leads to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with oxygen to produce superoxide anions and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids.
Experimental Protocols
The determination of cytotoxic activity, particularly the IC50 values, is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Formazan Solubilization: After an incubation period with MTT, a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance of the wells treated with the compound is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
Conclusion
This guide provides a comparative snapshot of the cytotoxic profiles of this compound and Doxorubicin. While Doxorubicin remains a potent and broadly effective chemotherapeutic agent, its clinical use is often limited by significant side effects. The data on 2,3-Indolobetulinic acid and its derivatives, while less extensive, suggests a promising avenue for the development of novel anticancer agents. These compounds appear to act through a distinct mechanism of action, primarily by inducing apoptosis through the mitochondrial pathway. The derivatization of the betulinic acid scaffold, as seen with the glycine conjugates of 2,3-indolobetulinic acid, demonstrates a potential strategy to enhance cytotoxic activity.
Further research is warranted to expand the in vitro testing of this compound against a wider array of human cancer cell lines to establish a more direct comparison with Doxorubicin. Elucidating the detailed molecular targets and signaling pathways of these novel compounds will be crucial in understanding their full therapeutic potential and in designing future generations of more effective and selective cancer therapies.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Research on Synergistic Effects of 2,3-Indolobetulonic Acid with Cisplatin Currently Limited
A comprehensive review of available scientific literature reveals a lack of direct studies investigating the synergistic effects of 2,3-Indolobetulonic acid in combination with the chemotherapy drug cisplatin. While research exists on the anticancer properties of various derivatives of betulin and betulonic acid, some of which include indole moieties, specific experimental data on the combined therapeutic potential with cisplatin is not presently available.[1][2][3][4][5]
Cisplatin is a cornerstone of cancer chemotherapy, known to induce apoptosis and cell cycle arrest in tumor cells.[6][7][8][9][10] Its efficacy is often enhanced through combination therapies with other agents, a strategy aimed at overcoming drug resistance and improving treatment outcomes.[11][12][13] Numerous studies have explored the synergistic effects of cisplatin with various natural products, demonstrating the potential for these combinations to augment the anticancer activity of cisplatin.[14][15][16][17][18][19][20]
The anticancer activity of betulinic acid and its derivatives has been documented, with some studies highlighting their ability to induce apoptosis and inhibit tumor cell proliferation.[1][2] However, without specific studies on the combination of this compound and cisplatin, it is not possible to provide a detailed comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested.
Further research is required to explore the potential synergistic interactions between this compound and cisplatin. Such studies would need to establish the efficacy of the combination through cytotoxicity assays, determine the nature of the interaction (synergistic, additive, or antagonistic) using methods like the combination index, and elucidate the underlying molecular mechanisms through analysis of cell signaling pathways.
Given the absence of direct experimental evidence, any discussion on the potential synergistic effects, underlying mechanisms, and experimental workflows for this specific combination would be purely speculative. Therefore, the creation of a data-driven comparison guide is not feasible at this time. Researchers and drug development professionals interested in this area are encouraged to initiate studies to investigate this novel combination.
References
- 1. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid-In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin in combination with zoledronic acid: a synergistic effect in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Glucosidase Inhibition: 2,3-Indolobetulonic Acid vs. Acarbose
In the landscape of therapeutic agents for type 2 diabetes, the inhibition of α-glucosidase presents a key strategy for managing postprandial hyperglycemia. This guide provides a detailed comparison of the inhibitory potential of a novel triterpenoid, 2,3-Indolobetulonic acid, against the well-established drug, acarbose. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Inhibitory Potency
The primary measure of efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | IC50 Value | Molar Concentration |
| This compound | 1.8 µM[1] | 1800 nM |
| Acarbose | 11 nM | 11 nM |
As the data indicates, acarbose exhibits significantly higher potency as an α-glucosidase inhibitor, with an IC50 value in the nanomolar range, approximately 163 times lower than that of this compound.
Mechanism of Action
Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of intestinal brush-border α-glucosidases.[2][3] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, acarbose delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[2][4] The inhibitory potency of acarbose varies for different α-glucosidases, with the rank order being glucoamylase > sucrase > maltase > isomaltase.[3] In addition to its effect on α-glucosidases, acarbose also inhibits pancreatic α-amylase, which is involved in the initial breakdown of complex starches in the small intestine.[5]
This compound, a derivative of betulinic acid, also functions as an α-glucosidase inhibitor.[1] While the precise kinetic mechanism of inhibition for this compound is not as extensively characterized as that of acarbose in the provided search results, its parent compound, betulinic acid, has been shown to be a potent α-glucosidase inhibitor.[6][7] Studies on betulinic acid suggest it binds to the active site of α-glucosidase, hindering the entry of the substrate and thereby reducing the enzyme's activity.[7] It is plausible that this compound shares a similar mechanism of action.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following is a representative experimental protocol for determining the α-glucosidase inhibitory activity of a test compound, based on common spectrophotometric methods.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound or acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a specific concentration (e.g., 0.5 U/mL).
-
Prepare a solution of the substrate, pNPG, in phosphate buffer (e.g., 5 mM).
-
Prepare a series of dilutions of the test compounds and the positive control (acarbose) in the buffer.
-
Prepare a sodium carbonate solution to stop the reaction (e.g., 200 mM).
-
-
Assay Protocol:
-
Add a small volume of the test compound solution (or buffer for the control) to each well of a 96-well plate.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. The addition of sodium carbonate increases the pH, which stops the enzyme activity and develops the color of the product.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol, the product of the enzymatic reaction, at a wavelength of 400-405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Signaling Pathway and Logical Relationship
The inhibition of α-glucosidase is a direct enzymatic interaction rather than a complex signaling pathway. The logical relationship is straightforward: the inhibitor molecule binds to the enzyme, preventing the substrate from binding and being hydrolyzed. This leads to a decrease in the rate of glucose release and absorption into the bloodstream.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acarbose: an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alpha glucosidase inhibitor | Diabetes UK [diabetes.org.uk]
- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Inhibition Mechanism of Betulinic Acid on α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism: A Comparative Guide to 2,3-Indolobetulonic Acid and Analogs in Cellular Signaling
For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. While specific mechanistic data for 2,3-Indolobetulonic acid remains emerging, its structural relationship to the well-studied pentacyclic triterpenoid, Betulinic acid, provides a strong foundation for investigation. This guide offers a comparative analysis of the known signaling pathways of Betulinic acid and its derivatives, presenting experimental data alongside alternative compounds that target similar cellular processes.
Betulinic acid, a natural product with a broad range of biological activities, has been shown to exert its effects through multiple signaling cascades, primarily impacting inflammation and endothelial function. This guide will focus on two key pathways: the activation of endothelial nitric oxide synthase (eNOS) expression and the inhibition of the NLRP3 inflammasome.
Comparative Analysis of Bioactivity
The following table summarizes the quantitative data on the bioactivity of Betulinic acid and comparator compounds in key assays related to its mechanisms of action.
| Compound/Drug | Target/Assay | IC50/EC50/Effect | Cell Line/System | Reference |
| Betulinic Acid | eNOS Expression | Significant increase at 1-10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Betulinic Acid | NLRP3 Inflammasome | Inhibition of IL-1β and IL-18 production | LPS-induced mouse model | [2] |
| Compound C | AMPK Inhibitor | Attenuated BA-induced eNOS expression | Human Endothelial Cells | [1] |
| XMD8-92 | ERK5 Inhibitor | Attenuated BA-induced eNOS expression | Human Endothelial Cells | [1] |
| Indomethacin | COX-1/COX-2 | IC50 = 4.5 µM (PGE2 synthesis) | Human whole blood assay | [3] |
| ML3000 | 5-LOX and COX-1/2 | IC50 = 3.9 µM (PGE2 synthesis) | Human whole blood assay | [3] |
Delving into the Signaling Pathways
Betulinic acid's influence on cellular function is multifaceted. Below are detailed diagrams of two of its primary signaling pathways.
Caption: Betulinic Acid-mediated eNOS expression pathway.
References
- 1. Betulinic Acid Induces eNOS Expression via the AMPK-Dependent KLF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid protects against LPS-induced intestinal inflammatory damage via inhibiting Nrf2/TXNIP/NLRP3 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2,3-Indolobetulonic Acid: A Comparative Guide on In Vitro Anti-Melanoma Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-melanoma activity of 2,3-Indolobetulonic acid and its derivatives. While in vivo data for this compound is not currently available in published literature, this guide presents the existing preclinical in vitro evidence to support its potential as an anti-cancer agent.
In Vitro Anti-Melanoma Activity
This compound has demonstrated notable cytotoxic and anti-proliferative effects against human melanoma cell lines. The primary focus of in vitro studies has been on the A375 human melanoma cell line.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on this compound and its derivatives, comparing their efficacy against the parent compound, Betulinic Acid.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound (BA4) | A375 | MTT | IC50 | 19.6 µM | [1] |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | MTT | IC50 | 5.7 µM | [1] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 | MTT | IC50 | 10.0 µM | [1] |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | A375 | MTT | IC50 | 13.7 µM | [1] |
| Betulinic Acid (BI) | A375 | MTT | IC50 | 19.2 µM | [1] |
| This compound (BA4) | B164A5 | MTT | IC50 | >75 µM | [2] |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | B164A5 | MTT | IC50 | 25.5 µM | [2] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | MTT | IC50 | 9.15 µM | [2] |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA3) | B164A5 | MTT | IC50 | 8.11 µM | [2] |
| Betulinic Acid (BI) | B164A5 | MTT | IC50 | 10.0 µM | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound and its derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A375 human melanoma cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, its derivatives, or the vehicle control (DMSO) for 72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
Cell membrane integrity and cytotoxicity were assessed by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Culture and Treatment: A375 cells were seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Collection of Supernatant: After 72 hours of incubation, the culture supernatant was collected.
-
LDH Reaction: The supernatant was incubated with a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: The amount of formazan produced, which is proportional to the LDH activity, was measured colorimetrically at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity was calculated relative to control cells lysed with Triton X-100 (maximum LDH release).
Signaling Pathways
While the specific signaling pathway for this compound is still under investigation, studies on its parent compound, betulinic acid, suggest that its anti-cancer effects are mediated through the induction of apoptosis via the mitochondrial pathway.[3]
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by betulinic acid derivatives.
In Vivo Studies: A Critical Gap
A thorough review of the existing scientific literature reveals a notable absence of in vivo studies specifically investigating the efficacy of this compound in animal models of melanoma. While some studies on derivatives of betulinic acid have shown in vivo anti-tumor activity, a direct cross-validation for this compound is not possible at this time. The promising in vitro results strongly warrant further investigation in preclinical in vivo models, such as xenograft mouse models, to validate its therapeutic potential.
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound and its amino acid conjugates are potent anti-melanoma agents, with some derivatives showing significantly lower IC50 values than the parent compound, betulinic acid. The mechanism of action is likely through the induction of apoptosis via the mitochondrial pathway.
The critical next step in the evaluation of this compound is to conduct in vivo efficacy studies in relevant animal models of melanoma. Such studies are essential to determine its therapeutic window, pharmacokinetic profile, and overall anti-tumor activity in a physiological setting, paving the way for potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid-induced programmed cell death in human melanoma cells involves mitogen-activated protein kinase activation [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2,3-Indolobetulonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects has led researchers to explore the vast chemical space of natural product derivatives. Betulonic acid, a pentacyclic triterpene, has emerged as a promising scaffold for the development of new drug candidates due to its diverse pharmacological activities.[1][2] The introduction of an indole moiety at the C-2 and C-3 positions of betulonic acid, forming 2,3-indolobetulonic acid, has been shown to significantly enhance its biological potential.[3] This guide provides a comparative study of different this compound derivatives, summarizing their activities with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Comparative Biological Activities
The derivatization of this compound has yielded a range of compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities. The following tables summarize the in vitro activities of selected derivatives against various cell lines and enzymes.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. Notably, modifications at the C-28 carboxyl group and substitutions on the indole ring have a significant impact on cytotoxic potency.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound/Derivative | A375 (Melanoma) | MCF-7 (Breast) | A549 (Lung) | MIAPaCa-2 (Pancreatic) | PA-1 (Ovarian) | SW620 (Colon) |
| Betulinic Acid (BI) | 19.6 | - | - | - | - | - |
| 2,3-Indolo-betulinic acid (BA4) | - | - | - | - | - | - |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | 10.0 | - | - | - | - | - |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | 5.7 | - | - | - | - | - |
| 2,3-indolo-betulinic acid with 5-Cl on indole | - | - | - | 2.44-2.70 | 2.44-2.70 | 2.44-2.70 |
Data sourced from multiple studies.[3][4] Values for some cell lines were not available in the reviewed literature.
Antimicrobial Activity
Several this compound derivatives have demonstrated notable activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound/Derivative | Streptococcus pyogenes ATCC 19615 | Staphylococcus aureus ATCC 25923 | Candida albicans ATCC 10231 | Candida parapsilosis ATCC 22019 |
| 2,3-indolo-betulinic acid (BA4) | 13-16 | 26-32 | - | - |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | 13-16 | 26-32 | - | - |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | 13-16 | 26-32 | 29 | 29 |
Data sourced from a study on the antimicrobial activity of these derivatives.[4] “-” indicates that no significant activity was reported or the data was not available.
α-Glucosidase Inhibitory Activity
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The modification of the C-28 carboxyl group of 2,3-indolobetulinic acid has led to the discovery of highly potent α-glucosidase inhibitors.
Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | IC50 (µM) |
| 2,3-indolo-betulinic acid | - |
| 2,3-indolo-betulinic acid glycine amide | 0.04 |
| 2,3-indolo-betulinic acid L-phenylalanine amide | 0.05 |
| 2,3-indolo-platanic acid | 0.4 |
Data sourced from a study on structural modifications of 2,3-indolobetulinic acid.[5] “-” indicates that the specific IC50 value was not provided, but the compound served as a template for more active derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the control (untreated) cells.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reaction Mixture Preparation: In a 96-well plate, mix 100 μL of the test compound (at various concentrations) with 50 μL of α-glucosidase (1 U/mL) in 0.1 M phosphate buffer (pH 6.9).[3]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 20 minutes.[3]
-
Substrate Addition: Add 10 μL of 10 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction and incubate for another 30 minutes at 37°C.[3]
-
Reaction Termination and Measurement: Stop the reaction by adding 650 μL of 1 M sodium carbonate.[3] Measure the absorbance of the resulting p-nitrophenol at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control.[3]
Wound Healing (Scratch) Assay
This method is used to study cell migration in vitro.
-
Cell Culture: Grow a confluent monolayer of cells in a culture plate.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[7]
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) as the cells migrate to close the gap.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time using image analysis software.
Visualizing the Mechanisms of Action
To better understand the biological processes affected by this compound derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
The anticancer activity of many indole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
- 4. Oleanolic acid indole derivatives as novel α-glucosidase inhibitors: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
Efficacy of Betulonic Acid Derivatives in Drug-Resistant Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of betulonic acid derivatives, with a focus on their potential in overcoming drug resistance in cancer cell lines. This analysis is based on available experimental data and highlights key signaling pathways and methodologies.
While specific data on 2,3-Indolobetulonic acid is limited, this guide draws comparisons from a broader class of betulonic and betulinic acid derivatives, offering insights into their therapeutic potential against chemoresistant tumors.
Comparative Efficacy of Betulonic Acid Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various betulonic acid derivatives against both drug-sensitive and drug-resistant cancer cell lines. For comparison, the efficacy of standard chemotherapeutic agents such as Doxorubicin and Cisplatin is also included.
| Compound/Drug | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Betulinic Acid | A2780 (Ovarian) | Sensitive | 44.47 | [1] |
| Betulinic Acid Derivative (Compound 2) | SK-OV-3 (Ovarian) | Not Specified | 0.2 | [2] |
| Betulinic Acid Derivative (Compound 6) | SK-OV-3 (Ovarian) | Not Specified | 0.26 | [2] |
| Cisplatin | A2780 (Ovarian) | Sensitive | 1.40 | [3] |
| Cisplatin | A2780cisR (Ovarian) | Cisplatin-Resistant | 7.39 | [3] |
| Betulinic Acid | MCF-7 (Breast) | Sensitive | 11.5 | [4] |
| Betulonic Acid-Diazine Derivative (BoA2C) | MCF-7 (Breast) | Not Specified | 3.39 | |
| Doxorubicin | MCF-7 (Breast) | Sensitive | 0.4 | [5] |
| Doxorubicin | MCF-7/DOX (Breast) | Doxorubicin-Resistant | 0.7 | [5] |
| Betulinic Acid | CEM/ADR5000 (Leukemia) | P-glycoprotein Overexpressing | No cross-resistance observed | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of the discussed compounds.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Betulonic acid derivatives and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and control drugs. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the indicated time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Betulonic acid and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of key signaling molecules that regulate cell death.
Caption: Betulonic acid derivatives induce apoptosis via the mitochondrial pathway.
Betulonic acid derivatives have also been reported to modulate other critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Hedgehog pathways. Their ability to target multiple pathways may contribute to their efficacy in drug-resistant cancers.
Caption: General experimental workflow for evaluating anticancer compounds.
References
- 1. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. Betulinic Acid Exerts Cytotoxic Activity Against Multidrug-Resistant Tumor Cells via Targeting Autocrine Motility Factor Receptor (AMFR) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,3-Indolobetulonic Acid: A Comparative Guide for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is continuously evolving, with a pressing need for novel agents that offer improved efficacy and reduced toxicity. 2,3-Indolobetulonic acid, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against other novel and established anticancer agents, supported by available experimental data.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The following tables summarize the available IC50 data for this compound, its parent compound betulinic acid, and other selected anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | B164A5 | Murine Melanoma | 8.11 - 9.15[1] |
| A375 | Human Melanoma | Data not specified | |
| Betulinic Acid | A2780 | Ovarian Carcinoma | 44.47[2] |
| Neuroblastoma | Neuroblastoma | 14 - 17 µg/mL[3] | |
| Glioblastoma | Glioblastoma | 2 - 17 µg/mL[3] | |
| Ovarian Cancer | Ovarian Cancer | 1.8 - 4.5 µg/mL[3] | |
| Lung Cancer | Lung Cancer | 1.5 - 4.2 µg/mL[3] | |
| Cervical Cancer | Cervical Cancer | 1.8 µg/mL[3] | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 0.0025[4] |
| A549 | Lung Carcinoma | > 0.02[4] | |
| HeLa | Cervical Adenocarcinoma | 0.0025 - 0.0075[4] | |
| HepG2 | Hepatocellular Carcinoma | 0.019 - 4.06[4] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.5[4] |
| A549 | Lung Carcinoma | 1.2[4] | |
| HeLa | Cervical Adenocarcinoma | 0.8[4] | |
| HepG2 | Hepatocellular Carcinoma | 2.5[4] | |
| 17-AAG (HSP90 Inhibitor) | Various | Various Cancers | nM to low µM range |
Mechanism of Action and Signaling Pathways
This compound, as a derivative of betulinic acid, is believed to share a similar mechanism of action, primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[5][6] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[7][8] Furthermore, betulinic acid has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9]
In contrast, other anticancer agents operate through distinct mechanisms. Paclitaxel, a taxane, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. HSP90 inhibitors, such as 17-AAG, target the heat shock protein 90, a molecular chaperone essential for the stability and function of numerous oncoproteins.[1]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to programmed cell death.
Figure 1. Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Experimental Workflow for MTT Assay
Figure 2. Workflow for determining the IC50 of antitumor agents using the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Analysis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound and its derivatives demonstrate significant cytotoxic activity against various cancer cell lines, with a mechanism of action that appears to involve the induction of apoptosis through the mitochondrial pathway. While direct comparative data with other novel anticancer agents is still emerging, the available information suggests that it is a promising candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a standardized framework for future benchmarking studies, which will be crucial in elucidating the full therapeutic potential of this novel compound in the oncology landscape.
References
- 1. Hsp90 inhibitors as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide versus Abiraterone Plus Prednisolone for Nonmetastatic Castration-Resistant Prostate Cancer: A Sub-Analysis from the ENABLE Study for PCa | MDPI [mdpi.com]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized Phase III Study of Enzalutamide Compared With Enzalutamide Plus Abiraterone for Metastatic Castration-Resistant Prostate Cancer (Alliance A031201 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,3-Indolobetulonic Acid: A Guide to Safe and Compliant Laboratory Practices
The proper disposal of 2,3-Indolobetulonic acid, a specialized laboratory chemical, is a critical component of ensuring a safe and environmentally responsible research environment. For researchers, scientists, and professionals in drug development, adherence to established hazardous waste protocols is not merely a matter of compliance but a fundamental aspect of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be managed as a hazardous chemical waste, following institutional and regulatory guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound, particularly when preparing it for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should align with the general principles of hazardous chemical waste management. These procedures are designed to protect laboratory personnel and the environment.
Step 1: Waste Characterization and Segregation
The first crucial step is to characterize the waste. As an organic acid derivative, this compound waste must be segregated from incompatible materials such as bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[1] Solid and liquid waste forms should also be kept separate.[2]
Step 2: Container Selection and Preparation
Select a waste container that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable for organic acid waste. The container must be in good condition, free from cracks or leaks, and have a secure, screw-on cap.[3][4]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is essential for safe handling and disposal. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound." If the waste is a solution, the concentration and all constituents must be listed.[1] The date of accumulation should also be clearly marked.[1]
Step 4: Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be equipped with secondary containment, such as a spill tray, to contain any potential leaks.[4] Containers must be kept closed at all times, except when adding waste.[1][3]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5] Never dispose of this compound down the drain or in the regular trash.[6] Disposal should be carried out through an approved waste disposal plant, which typically involves controlled incineration.[7]
Quantitative Data for Hazardous Waste Management
While specific data for this compound is not available, the following table summarizes general quantitative guidelines for hazardous waste containers in a laboratory setting.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill beyond 90% capacity to allow for expansion. | [8] |
| Maximum Container Weight | Should not exceed a weight that can be safely handled (e.g., max 15 kg). | [1] |
| Headroom in Liquid Waste Containers | Leave at least one inch of headroom. | [3] |
| Residue in "Empty" Containers | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [9] |
Experimental Protocols
Protocol for Rinsing Empty Containers
Empty containers that previously held this compound must be properly decontaminated before being discarded or reused.
-
Initial Rinse: Triple-rinse the container with a suitable solvent that can dissolve the chemical residue. The first rinsate must be collected and disposed of as hazardous waste.[10]
-
Subsequent Rinses: Subsequent rinses with water or a detergent solution are recommended.[9]
-
Label Removal: Completely remove or deface the original chemical label.[11]
-
Final Disposal: Once cleaned and the label is removed, the container may be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policy.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 2,3-Indolobetulonic acid
Essential Safety and Handling Guide for 2,3-Indolobetulonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given that this compound is intended for research use only and its toxicological properties have not been fully elucidated, a cautious approach to handling is paramount.[1] The following procedures are based on best practices for managing powdered organic compounds with unknown hazard profiles.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is typically supplied as a yellow powder.[2]
| Protection Type | Recommended Equipment | Purpose | Additional Guidance |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes, dust, and flying particles.[3][4] | Safety glasses alone do not offer adequate protection from chemical splashes.[4] Always wear goggles under the face shield.[4] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact with the chemical.[4] | Nitrile gloves provide good resistance to a range of chemicals.[3][5] Immediately remove and replace gloves if they become contaminated.[4] |
| Body Protection | A lab coat or chemical-resistant apron | To shield skin and personal clothing from spills and contamination.[3] | Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood. | The choice of respirator should be based on a risk assessment. For weighing and transferring powder, a respirator is essential if not performed in a contained and ventilated space. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[3] | Shoes should be made of a material that offers some chemical resistance. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.
-
Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.
2. Handling and Experimental Use:
-
Weighing: When weighing the powder, use a balance inside the fume hood or a containment glove box. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste: All solid waste contaminated with 2,3-Indolobobetulonic acid, including used gloves, weighing paper, and disposable labware, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2,3-Indolobobetulonic acid should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Experimental workflow for handling this compound.
Caption: PPE selection logic for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
